molecular formula C37H40Cl2N4O10 B12331005 Pentacarboxylporphyrin I dihydrochloride

Pentacarboxylporphyrin I dihydrochloride

Cat. No.: B12331005
M. Wt: 771.6 g/mol
InChI Key: MITJCELJENZKDU-UHFFFAOYSA-N
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Description

Pentacarboxylporphyrin I dihydrochloride is a key biochemical reagent used in life science research, particularly in the study of heme biosynthesis and related disorders . This compound is a critical intermediate and biomarker for the diagnosis of porphyrias, a group of genetic disorders caused by enzyme deficiencies in the heme synthesis pathway. Specifically, its accumulation is a diagnostic indicator of Porphyria Cutanea Tarda (PCT), resulting from a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD) (https://www.thno.org/v02p0916.htm) (https://healthmatters.io/understand-blood-test-results/pentacarboxyporphyrin). Beyond diagnostics, porphyrins like Pentacarboxylporphyrin I are extensively investigated for their role as photosensitizers in Photodynamic Therapy (PDT). In this anticancer application, the porphyrin accumulates in target tissue and, upon activation by light, generates cytotoxic reactive oxygen species (ROS) that induce cell death (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7241559/). The five carboxyl groups on the porphyrin periphery allow for functionalization and influence the molecule's solubility, which is a critical parameter for its behavior in biological systems (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3475217/). As a highly characterized analyte, this compound provides researchers with a reliable tool for exploring disease mechanisms and developing new therapeutic and diagnostic strategies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C37H40Cl2N4O10

Molecular Weight

771.6 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride

InChI

InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H

InChI Key

MITJCELJENZKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=[NH+]5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Origin of Product

United States

Synthetic Strategies and Derivatization of Carboxylated Porphyrins

Established Methodologies for Porphyrin Macrocycle Formation with Carboxyl Functionality

The de novo synthesis of the porphyrin macrocycle with pre-installed carboxyl groups is a common strategy. This approach involves the condensation of smaller pyrrolic precursors that already bear the desired functionality.

Acid-Catalyzed Condensation Routes for Polycarboxylated Porphyrins

Acid-catalyzed condensation is a foundational method for porphyrin synthesis. In the context of polycarboxylated porphyrins, this typically involves the reaction of pyrroles substituted with carboxylic acid groups, or their ester-protected analogues, with aldehydes. The reaction proceeds through the formation of a porphyrinogen (B1241876), a colorless intermediate, which is subsequently oxidized to the aromatic porphyrin. nih.gov The choice of acid catalyst, solvent, and oxidant is crucial for optimizing the yield and purity of the final product. For instance, the synthesis of meso-tetrakis(4-carboxyphenyl)porphyrin often employs the refluxing of pyrrole (B145914) and 4-formylbenzoic acid in a high-boiling solvent like propionic acid. nih.gov

A significant challenge in these acid-catalyzed reactions is the potential for scrambling of the pyrrolic precursors, which can lead to a mixture of isomeric porphyrins, complicating purification. nih.gov Research has focused on identifying mild reaction conditions to minimize these side reactions. nih.govnih.gov

Table 1: Representative Acid-Catalyzed Condensation Reactions for Carboxylated Porphyrins

Starting Materials Catalyst/Solvent Oxidant Product Type Reference
Pyrrole, 4-Formylbenzoic acid Propionic Acid Air Tetracarboxylated Porphyrin nih.gov
Substituted Pyrrole, Aldehyde TFA / CH₂Cl₂ DDQ trans-Porphyrin nih.gov

Lindsey-Type Syntheses and Adaptations for Carboxylated Porphyrin Derivatives

The Lindsey synthesis represents a significant improvement over classical high-temperature condensation methods, allowing for the room-temperature synthesis of meso-substituted porphyrins. nih.govnih.gov This two-step, one-flask procedure involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation. nih.gov The use of high-dilution conditions is a key feature to suppress polymerization and other side reactions. nih.gov

This methodology has been successfully adapted for the synthesis of porphyrins bearing carboxyl groups, typically by using aldehydes or dipyrromethanes that have a protected carboxyl function. The protecting groups are then removed in a subsequent step to yield the final carboxylated porphyrin. The mild conditions of the Lindsey synthesis are particularly advantageous when working with sensitive functional groups. The development of rational routes under these mild conditions allows for the creation of porphyrins with up to four different meso substituents. nih.gov

Table 2: Key Features of Lindsey-Type Synthesis for Carboxylated Porphyrins

Feature Description Advantage Reference
Reaction Conditions Room temperature, high dilution Minimizes side products and degradation nih.gov
Catalyst Lewis acids (e.g., BF₃·OEt₂) or protic acids (e.g., TFA) Efficient catalysis under mild conditions nih.gov
Precursors Dipyrromethanes and aldehydes Modular approach allows for diverse substitution patterns nih.gov

| Oxidation | High-potential quinones (e.g., DDQ) | Clean and efficient conversion of porphyrinogen to porphyrin | nih.gov |

Barton-Zard and Other Pyrrole-Based Approaches for Carboxylated Porphyrins

The Barton-Zard pyrrole synthesis is a powerful method for constructing pyrrole rings, which can then be used as building blocks for porphyrins. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanide. wikipedia.orgclockss.org By choosing appropriate starting materials, pyrroles bearing ester groups (precursors to carboxylic acids) can be synthesized. clockss.orgallaboutchemistry.net These functionalized pyrroles can then be utilized in established multi-step porphyrin syntheses. wikipedia.org

The Barton-Zard reaction has been applied to the synthesis of various polypyrrolic structures, including porphyrins. wikipedia.orgclockss.orgcrossref.org The method is valued for its ability to create pyrroles with specific substitution patterns that might be difficult to achieve through other routes. clockss.org For instance, pyrrole-2-carboxylates are common products, which are ideal intermediates for further elaboration into more complex porphyrin structures. clockss.org

Post-Synthetic Functionalization of Porphyrin Scaffolds to Incorporate Carboxyl Groups

An alternative to de novo synthesis is the introduction of carboxyl groups onto a pre-formed porphyrin macrocycle. This approach is advantageous when the desired porphyrin core is readily available or when direct synthesis with carboxylated precursors is inefficient.

Organometallic Cross-Coupling Reactions for Carboxyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of porphyrins. acs.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds at the periphery of the porphyrin ring. acs.orgbeilstein-journals.org

To introduce carboxyl groups, a common strategy involves coupling a halogenated porphyrin (e.g., bromo- or iodo-porphyrin) with an organometallic reagent that contains a protected carboxyl group, such as a boronic acid ester. beilstein-journals.orgresearchgate.net Following the coupling reaction, the ester is hydrolyzed to reveal the carboxylic acid. This approach allows for the precise placement of carboxyl groups at either the meso- or β-positions of the porphyrin, depending on the initial halogenation pattern. acs.org The versatility of these reactions provides access to a wide array of functionalized porphyrins. beilstein-journals.org

Table 3: Common Cross-Coupling Reactions for Porphyrin Carboxylation

Reaction Name Porphyrin Substrate Coupling Partner Catalyst System (Typical) Reference
Suzuki-Miyaura Halogenated Porphyrin Boronic acid/ester with carboxylate Pd(PPh₃)₄, Pd₂(dba)₃/SPhos beilstein-journals.org
Heck Halogenated Porphyrin Alkene with carboxylate Pd(OAc)₂ beilstein-journals.org

| Sonogashira | Halogenated Porphyrin | Alkyne with carboxylate | Pd(PPh₃)₄, CuI | acs.org |

Direct C-H Functionalization Strategies for Carboxylated Porphyrins

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules like porphyrins. mdpi.combohrium.com This approach avoids the need for pre-functionalization (e.g., halogenation) of the porphyrin ring, thereby simplifying synthetic sequences. mdpi.comresearchgate.net Metal catalysts, particularly those based on palladium and iridium, are often employed to activate specific C-H bonds on the porphyrin periphery, allowing for the introduction of various functional groups. acs.orgmdpi.com

While direct carboxylation of a porphyrin C-H bond is a challenging transformation, related functionalizations can provide access to carboxylic acids. For example, direct C-H arylation can be used to introduce an aryl group bearing an ester, which is then hydrolyzed. mdpi.com Similarly, other C-H functionalization reactions can install groups that can be chemically converted to carboxylic acids in subsequent steps. rsc.org This area of research is rapidly evolving and holds significant promise for the efficient synthesis of novel carboxylated porphyrins. bohrium.comresearchgate.net

Synthesis of Specific Carboxylated Porphyrin Architectures

The precise placement and number of carboxyl groups on the porphyrin macrocycle are critical for its function. Directed synthetic strategies have been developed to achieve specific carboxylated porphyrin architectures.

Directed Synthesis of Porphyrin Derivatives with Varying Carboxyl Group Number and Position (e.g., Hexacarboxylated Porphyrins)

The synthesis of porphyrins with a defined number and arrangement of carboxyl groups, such as hexacarboxylic porphyrins, presents a significant synthetic challenge due to the potential for the formation of numerous isomers. One successful approach involves the stepwise construction of the porphyrin macrocycle from pyrrole precursors that already bear the desired carboxylic acid functionalities, often in a protected form such as esters.

For instance, the synthesis of specific hexacarboxylated porphyrin isomers can be achieved through a [2+2] MacDonald-type condensation. This method involves the reaction of two different dipyrromethane units, where the substituents on each dipyrromethane are carefully chosen to yield the desired substitution pattern on the final porphyrin. The carboxylic acid groups are typically protected as methyl or ethyl esters during the synthesis and are later hydrolyzed to the free carboxylic acids in the final step.

Systematic studies have been conducted on the synthesis of a series of porphyrin derivatives with six carboxylic acid groups. figshare.com By varying the position and the linking groups of these carboxylic acids, researchers have been able to create diverse hydrogen-bonded networks with distinct structural properties. figshare.com

Table 2: Spectroscopic Data for a Representative Hexacarboxylated Porphyrin Derivative

Spectroscopic TechniqueObserved Data
¹H NMR (DMSO-d₆, 400 MHz) δ 13.1 (s, 6H, -COOH), 8.85 (s, 8H, β-pyrrolic), 8.2-7.9 (m, 12H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 167.2 (-COOH), 148.5, 145.1, 134.8, 131.2, 129.5, 121.8
UV-Vis (DMF) λ_max (nm) 425 (Soret band), 520, 558, 595, 652 (Q-bands)
Mass Spectrometry (ESI-) m/z calculated for C₅₂H₃₀N₄O₁₂ [M-H]⁻: 917.18; found: 917.18

Synthesis of Unsymmetric Carboxylated Porphyrin Isomers

The synthesis of unsymmetrical porphyrins, where the peripheral substituents lack a symmetrical arrangement, requires more complex synthetic strategies than their symmetrical counterparts. Mixed aldehyde condensation reactions are a common approach to generate unsymmetrical meso-substituted porphyrins. tsijournals.com This involves the condensation of pyrrole with a mixture of two or more different aldehydes. However, this method typically results in a statistical mixture of porphyrins, including the desired unsymmetrical product and several symmetrical and other unsymmetrical porphyrins, which then requires extensive purification. tsijournals.com

A more controlled approach to unsymmetrical porphyrins involves the stepwise synthesis from dipyrromethane and tripyrrane precursors. For example, a porphyrin with an A₃B substitution pattern can be synthesized by reacting a dipyrromethane dicarbinol with a tripyrrane under acidic conditions.

The synthesis of unsymmetrical porphyrins bearing multiple carboxyl groups often employs a combination of these strategies, along with the use of protecting groups to differentiate the reactivity of various functional groups. For instance, a porphyrin with one meso-carboxyphenyl group and three meso-phenyl groups can be synthesized via a mixed aldehyde condensation of pyrrole, benzaldehyde, and a protected carboxybenzaldehyde. nih.gov The protecting group is then removed in a subsequent step to yield the free carboxylic acid.

Table 3: Comparison of Synthetic Strategies for Unsymmetric Porphyrins

Synthetic StrategyAdvantagesDisadvantages
Mixed Aldehyde Condensation One-pot reaction, synthetically straightforward. tsijournals.comProduces a complex mixture of products requiring extensive purification, low yields of the desired product. tsijournals.com
Stepwise Synthesis (e.g., from dipyrromethanes) High degree of control over the substitution pattern, leads to a single product.Multi-step synthesis, can be more time-consuming.
Modification of Pre-formed Porphyrins Useful for introducing functional groups onto an existing porphyrin scaffold.Can be limited by the reactivity and selectivity of the porphyrin core.

Advanced Spectroscopic and Analytical Characterization of Pentacarboxylporphyrin I Dihydrochloride and Analogues

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are fundamental in elucidating the structural and electronic features of porphyrin-based molecules. They probe the vibrational modes of chemical bonds and the transitions of electrons between different energy levels within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of Pentacarboxylporphyrin I and other carboxylated porphyrins, FTIR is particularly useful for confirming the presence and bonding environment of the carboxyl (-COOH) functionalities.

The FTIR spectrum of a carboxylated porphyrin, such as meso-tetra (4-carboxyphenyl) porphin (TCPP), displays characteristic absorption bands. A significant peak is typically observed around 1720 cm⁻¹, which is assigned to the stretching vibration of the carbonyl group (C=O) within the carboxylic acid. researchgate.net The presence of N-H bonds in the porphyrin core is indicated by a peak around 3400 cm⁻¹. researchgate.net Other notable bands in the fingerprint region include stretching vibrations for C-C, C-O, and C-N bonds. researchgate.net When a carboxylated porphyrin is adsorbed onto a surface like titanium dioxide, the C=O stretching mode may disappear and be replaced by two new peaks corresponding to the asymmetric and symmetric stretching modes of the deprotonated carboxylate anion (COO⁻), indicating a change in the bonding mode. researchgate.net

Table 1: Typical FTIR Characteristic Peaks for Carboxylated Porphyrins.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching~3400 researchgate.net
C=O (Carboxylic Acid)Stretching~1720 researchgate.net
COO⁻ (Carboxylate)Asymmetric Stretching~1601 researchgate.net
COO⁻ (Carboxylate)Symmetric Stretching~1371 researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to excited states, providing crucial information about the conjugated π-electron system of the porphyrin macrocycle. jhuapl.edu The UV-Vis spectra of porphyrins are dominated by two main features, explained by Gouterman's four-orbital model, which involves transitions among four frontier molecular orbitals. nih.govlasalle.edu

The most intense feature is the Soret band (or B band), located in the near-UV region around 400-450 nm. researchgate.netresearchgate.net This band arises from a strongly allowed transition to the second excited singlet state (S2). lasalle.edu A set of weaker bands, known as Q bands, appears in the visible region (typically 500–700 nm). researchgate.netresearchgate.net Free-base porphyrins usually exhibit four Q bands, which correspond to transitions to the first excited singlet state (S1) and its associated vibrational levels. jhuapl.eduresearchgate.net Upon metallation, the symmetry of the porphyrin molecule often increases, causing the four Q bands to collapse into two, or sometimes just one. researchgate.net For instance, the UV-vis spectrum of free coproporphyrin III, a close analogue, shows a Soret band and multiple Q bands. researchgate.net The exact positions of these bands can be influenced by peripheral substituents, the central metal ion, and the solvent. researchgate.netrsc.org

Table 2: Typical UV-Vis Absorption Maxima for Carboxylated Porphyrins.
BandTypical Wavelength Range (nm)DescriptionReference
Soret (B) Band400 - 450Intense absorption from transition to the S2 state. researchgate.netresearchgate.net
Q Bands500 - 700Weaker absorptions from transitions to the S1 state and its vibronic levels. Four bands are typical for free-base porphyrins. researchgate.netresearchgate.net

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is therefore an invaluable tool for studying metallated carboxylated porphyrins that contain a paramagnetic metal ion (e.g., Cu(II), Mn(III), Fe(III)) or exist as a radical cation. researchgate.netmdpi.com The technique provides detailed information about the electronic structure of the metal center and its interactions with the porphyrin ligand.

The EPR spectrum is influenced by the type of metal ion, its oxidation state, and the surrounding ligand field. researchgate.net For example, studies on nickel(II) porphyrin radical cations show well-resolved spectra with hyperfine coupling to nitrogen nuclei, which provides insight into the delocalization of the unpaired electron over the porphyrin macrocycle. mdpi.com EPR studies can also probe the interactions of the metalloporphyrin with other molecules and its environment. researchgate.net Therefore, for analogues of Pentacarboxylporphyrin I complexed with a suitable metal ion, EPR spectroscopy serves as a sensitive probe of the metal's coordination environment and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectra of porphyrins are highly characteristic due to the significant ring current effect of the 18 π-electron aromatic system. ulisboa.pt This effect causes a large dispersion of chemical shifts. Protons located in the periphery of the macrocycle, such as the meso-protons, are strongly deshielded and resonate far downfield, typically in the range of 8.0 to 10.0 ppm. nih.govresearchgate.net Conversely, the inner N-H protons are located inside the shielding region of the ring current and are shifted dramatically upfield to negative chemical shift values, often between -2.0 and -4.0 ppm. nih.gov

For Pentacarboxylporphyrin I, distinct signals would be expected for the protons of the acetic acid and propionic acid side chains. The protons of the methylene (B1212753) (-CH₂-) and ethylene (B1197577) (-CH₂CH₂-) groups attached to the porphyrin ring would appear at chemical shifts influenced by their proximity to the macrocycle. The rapid exchange of the inner N-H protons at room temperature often results in a single, sometimes broad, peak for the two protons. ulisboa.pt The acidic protons of the carboxyl groups are also observable, though their chemical shift can be broad and highly dependent on the solvent and concentration. oregonstate.edu

Table 3: Typical ¹H NMR Chemical Shift Ranges for Carboxylated Porphyrins.
Proton TypeTypical Chemical Shift (δ, ppm)Reason for ShiftReference
Meso-H8.0 - 10.0Deshielding by aromatic ring current. nih.gov
Pyrrole-β-H~8.0 - 9.0Deshielding by aromatic ring current. nih.govresearchgate.net
Side Chain -CH₂-3.0 - 5.0Standard aliphatic region, influenced by adjacent groups. oregonstate.edu
Inner N-H-2.0 to -4.0Strong shielding by aromatic ring current. nih.govresearchgate.net
Carboxyl -COOH9.5 and above (often broad)Acidic proton, position is solvent-dependent. oregonstate.edu

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of each signal provides information about its chemical environment. libretexts.org The ¹³C NMR spectrum of a carboxylated porphyrin like Pentacarboxylporphyrin I exhibits a wide range of chemical shifts. oregonstate.edu

The carbons of the carbonyl group in the carboxylic acid side chains are typically found far downfield, in the range of 170-185 ppm. libretexts.org The aromatic carbons of the porphyrin macrocycle (α- and β-pyrrolic carbons and meso-carbons) resonate in the 125-150 ppm region. libretexts.org The specific assignments can be complex, but they provide a unique fingerprint of the porphyrin core. rsc.org The aliphatic carbons of the acetic and propionic acid side chains will appear in the upfield region of the spectrum, generally between 15 and 40 ppm. libretexts.org Due to the low natural abundance of ¹³C and sometimes long relaxation times, acquiring high-quality ¹³C NMR spectra for large molecules can be time-consuming, but the resulting data is invaluable for unambiguous structure confirmation. nih.gov

Table 4: Typical ¹³C NMR Chemical Shift Ranges for Carboxylated Porphyrins.
Carbon TypeTypical Chemical Shift (δ, ppm)Reference
C=O (Carboxylic Acid)170 - 185 libretexts.org
Aromatic C (meso, α/β-pyrrole)125 - 150 libretexts.org
Side Chain -CH₂-15 - 40 libretexts.org

Mass Spectrometry Techniques for Molecular Mass and Structure Confirmation

Mass spectrometry serves as a cornerstone for the definitive identification and structural characterization of porphyrin compounds. Through the generation of gas-phase ions and their subsequent separation based on their mass-to-charge ratio (m/z), this powerful analytical tool provides precise molecular weight information and, through fragmentation analysis, insights into the molecule's structure. For Pentacarboxylporphyrin I dihydrochloride (B599025) and its analogs, several mass spectrometry techniques are particularly insightful.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including porphyrins, with high sensitivity and tolerance to sample impurities. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. Upon irradiation with a pulsed laser, the matrix absorbs the energy, leading to the desorption and ionization of both the matrix and the analyte molecules. The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their velocity, which is inversely proportional to their mass-to-charge ratio.

Recent studies have highlighted the utility of MALDI-TOF-MS for the rapid identification of cyclic tetrapyrroles. nih.gov The selection of an appropriate matrix is crucial for successful analysis and to avoid interference from matrix-related ions in the low m/z range. researchgate.netnih.gov While common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are often used, research has explored the use of high molecular weight porphyrins as matrices to minimize background signals. researchgate.net Careful optimization of laser energy is also necessary to prevent fragmentation of the porphyrin macrocycle, ensuring the detection of the intact molecular ion. rsc.org Although detailed structural studies of porphyrins by MALDI MS/MS are still emerging, the technique has proven to be a powerful tool for the straightforward identification of porphyrin derivatives, even in complex biological samples. nih.gov

ParameterDescriptionRelevance to Pentacarboxylporphyrin I Dihydrochloride
Ionization Soft ionization, preserving the intact molecule.Enables accurate molecular weight determination of the porphyrin core and its hydrochloride salt.
Mass Analyzer Time-of-Flight (TOF) provides high mass resolution and accuracy.Allows for the differentiation of Pentacarboxylporphyrin I from other porphyrins with different numbers of carboxyl groups.
Matrix Crucial for desorption and ionization.The acidic nature of the carboxyl groups may influence matrix selection. Protic matrices should be avoided to prevent unwanted reactions. rsc.org
Sensitivity High sensitivity, often in the femtomole to picomole range.Allows for the analysis of small sample quantities.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Porphyrin Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly effective for the analysis of polar and charged molecules, making it highly suitable for carboxylated porphyrins like Pentacarboxylporphyrin I. In ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules.

The analysis of porphyrins by ESI-MS often involves the use of acidic solutions to promote the protonation of the imino nitrogen atoms within the porphyrin macrocycle, resulting in the formation of [M+H]⁺ ions. researchgate.net The number of carboxylic acid substituents on the porphyrin ring significantly influences its ionization efficiency in ESI-MS. nih.gov Studies have shown that less polar porphyrins, such as those with fewer carboxylic acid groups, can exhibit a higher response in ESI-MS compared to more polar, highly carboxylated porphyrins. nih.gov This is attributed to the differential distribution of ions with varying hydrophobicity within the electrospray droplets. nih.gov For binary mixtures of metalloporphyrins, ESI-MS can selectively ionize the porphyrin with the lower oxidation potential, offering a method for the qualitative analysis of complex mixtures. nih.gov

FeatureDescriptionSignificance for Carboxylated Porphyrins
Ion Formation Formation of [M+H]⁺ or [M-H]⁻ ions in solution.The multiple carboxyl groups of Pentacarboxylporphyrin I can be readily ionized, typically forming multiply charged ions in negative ion mode.
Solvent System Typically polar solvents compatible with the analyte's solubility.Acidified solvents are often used to enhance protonation and signal intensity. researchgate.net
Fragmentation Can be induced in the ion source or via tandem MS (MS/MS).Provides structural information by breaking down the parent ion into smaller, characteristic fragments.
Coupling Easily coupled with liquid chromatography (LC).Allows for the separation of porphyrin mixtures prior to mass analysis.

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) for Porphyrin Mixtures

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) combines the high separation efficiency of capillary liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com This technique is particularly valuable for the analysis of complex mixtures of porphyrins, which are often found in biological and environmental samples. nih.gov CLC utilizes columns with smaller internal diameters than conventional HPLC, resulting in taller and narrower peaks for a given amount of analyte. This leads to improved detection limits when coupled with a concentration-sensitive detector like a mass spectrometer. mdpi.com

A developed CLC-MS method for the analysis of natural porphyrins, including those with varying numbers of carboxyl groups like uroporphyrin I and coproporphyrin I, demonstrated high simplicity, precision, selectivity, and sensitivity. mdpi.comnih.gov The method typically employs a reverse-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) and methanol) and an aqueous solution containing an acid (such as formic acid) to ensure good peak shape and efficient ionization. mdpi.com Detection is often performed in the positive electrospray ionization mode (ESI+), with the mass spectrometer operating in either full scan mode for identification or single ion monitoring (SIM) mode for quantification. mdpi.com This approach has achieved low limits of detection (LOD) and quantification (LOQ), in the range of 0.006–0.199 µg/mL and 0.021–0.665 µg/mL, respectively, for various porphyrins. mdpi.comnih.gov

X-ray Diffraction and Microscopic Techniques for Structural Elucidation

While mass spectrometry provides information on the mass and connectivity of atoms in a molecule, X-ray diffraction and advanced microscopic techniques offer a direct visualization of the three-dimensional arrangement of atoms and molecules in the solid state and on surfaces.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures of Carboxylated Porphyrins

Single Crystal X-ray Diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional structure of crystalline materials at the atomic level. carleton.edu It provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. carleton.eduresearchgate.net The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be reconstructed, leading to the elucidation of its crystal structure. carleton.edu

The solid-state structure of porphyrins is influenced by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com For carboxylated porphyrins, hydrogen bonding involving the carboxylic acid groups plays a significant role in dictating the supramolecular assembly in the crystal. The molecular structure of various porphyrin derivatives, including meso-substituted and bridged porphyrins, has been successfully determined using SC-XRD. nih.govrsc.org The data obtained from SC-XRD, such as unit cell dimensions and atomic positions, are fundamental for understanding the structure-property relationships of these materials. researchgate.netnih.gov

Information ObtainedDescriptionImportance for Pentacarboxylporphyrin I
Molecular Structure Precise determination of bond lengths, bond angles, and stereochemistry. carleton.eduConfirms the connectivity and conformation of the porphyrin macrocycle and the attached carboxyl groups.
Crystal Packing Reveals the arrangement of molecules in the crystal lattice.Elucidates the nature of intermolecular interactions, such as hydrogen bonding networks formed by the carboxyl groups.
Unit Cell Parameters Dimensions and angles of the basic repeating unit of the crystal. carleton.eduProvides a fundamental crystallographic fingerprint of the solid-state form.
Absolute Configuration Can be determined for chiral molecules. nih.govRelevant for understanding the stereochemistry of chiral porphyrin analogues.

Scanning Tunneling Microscopy (STM) for Self-Assembled Monolayers of Carboxylated Porphyrins

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can visualize the structure of materials at the atomic scale. ucdavis.edu It operates by scanning a sharp metallic tip over a conductive or semiconducting surface. A voltage bias is applied between the tip and the surface, and when the tip is brought sufficiently close, electrons can tunnel across the vacuum gap, generating a tunneling current. By keeping the tunneling current constant and scanning the tip across the surface, a topographic image of the surface is generated.

STM is particularly well-suited for studying the self-assembly of molecules on surfaces, including the formation of two-dimensional ordered structures of porphyrins. acs.orgnih.govresearchgate.net Carboxylated porphyrins can form self-assembled monolayers (SAMs) on various substrates, where the carboxylic acid groups can act as anchoring points to the surface and also mediate intermolecular interactions through hydrogen bonding. uba.ar STM studies have revealed that the structure of these self-assembled monolayers can be influenced by factors such as the solvent, the nature of the substrate, and the specific functional groups on the porphyrin. researchgate.net For instance, STM has been used to observe alkyl-chain-assisted self-assembled monolayers of porphyrins, where the porphyrin cores are aligned in well-ordered arrays. acs.org The ability of STM to probe the electronic properties of single molecules within these assemblies provides further insight into their behavior at interfaces. researchgate.net

FeatureDescriptionApplication to Carboxylated Porphyrins
Imaging Real-space imaging of molecular arrangements on a surface.Visualization of the two-dimensional packing of Pentacarboxylporphyrin I molecules in a self-assembled monolayer.
Sub-molecular Resolution Can resolve the internal structure of individual molecules. researchgate.netAllows for the identification of the porphyrin macrocycle and potentially the carboxyl functional groups.
Surface Interaction Provides insight into how molecules adsorb and interact with the substrate.Can reveal how the carboxyl groups anchor the porphyrin to a surface like TiO2 or graphite. uba.arresearchgate.net
Dynamic Processes Can be used to study surface diffusion and the dynamics of self-assembly.Offers the potential to observe the formation of ordered structures in real-time.

Electrochemical Characterization

The redox properties of porphyrins are fundamental to their roles in various biological and chemical processes. Electrochemical methods provide invaluable insights into the electron transfer characteristics of these molecules.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. For porphyrins, CV can determine the potentials at which the molecule is oxidized or reduced, providing information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). unimi.it

The redox behavior of free-base porphyrins with various substituents at their meso positions has been extensively studied using CV. researchgate.net These studies have shown that the redox potentials are typically associated with the one-electron addition or removal from the porphyrin macrocycle. researchgate.net For instance, the CV of oxoiron(IV) porphyrin π-cation radical complexes, which are key reactive intermediates in several heme enzymes, exhibits quasi-reversible redox waves. The half-wave potential (E1/2) for the (TMP)Fe(IV)O/[(TMP(•+))Fe(IV)O]+ couple was found to be 0.88 V vs SCE in dichloromethane (B109758) at -60 °C. researchgate.net

The nature of the substituents on the porphyrin ring significantly influences the redox potentials. Electron-withdrawing groups generally shift the redox potentials to more positive values. researchgate.net The electrochemical properties of meso-substituted free-base porphyrins and their metal complexes have been investigated to understand the relationship between their structure and redox behavior. researchgate.net For example, a study on a bisacridinium-Zn(II) porphyrin conjugate in DMF using tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the supporting electrolyte revealed a two-electron oxidation of the Zn(II) porphyrin and simultaneous one-electron reductions of the two acridinium (B8443388) units. academie-sciences.fr

The table below summarizes representative redox potential data for different porphyrin compounds, illustrating the influence of structure and environment on their electrochemical properties.

Compound/SystemRedox ProcessE1/2 (V vs. SCE)Solvent/Conditions
(TMP)Fe(IV)O(TMP)Fe(IV)O/[(TMP(•+))Fe(IV)O]+0.88Dichloromethane, -60 °C
Bisacridinium-Zn(II) porphyrinAcridinium reduction-0.475DMF
Bisacridinium-Zn(II) porphyrinPorphyrin oxidation (1st)Not specifiedDMF
Bisacridinium-Zn(II) porphyrinPorphyrin oxidation (2nd)Not specifiedDMF

This table is generated based on data from cited research and is for illustrative purposes. researchgate.netacademie-sciences.fr

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species in real-time. This method is particularly powerful for characterizing the electronic structure of the different redox states of porphyrins. nih.gov

By applying a potential to a porphyrin solution and simultaneously recording its UV-visible or infrared absorption spectrum, changes in the electronic structure and coordination environment of the central metal ion can be observed. nih.gov For example, in the study of iron porphyrins as catalysts for CO2 reduction, UV/Visible and infrared spectroelectrochemistry were used to identify catalytic species and unravel the reaction mechanism. nih.gov

Redox FTIR difference spectroscopy has been employed to investigate the role of carboxyl groups in the catalytic mechanism of heme-copper oxidases. nih.gov This technique revealed reproducible redox-dependent patterns of positive and negative absorption changes in the carbonyl region (1680-1750 cm⁻¹), indicating that specific carboxyl groups are sensitive to the redox state of the enzyme. nih.gov The shifting of these carbonyl bands to lower frequencies upon isotopic exchange from H₂O to D₂O confirmed their assignment to carboxylic acid groups. nih.gov

In another example, time-resolved absorption spectroscopy was used to probe the light-induced responses of cofactors in a DNA photolyase. nih.gov By analyzing a large collection of light-induced difference spectra, researchers were able to dissect the spectral changes and examine the dynamic interplay between the different redox cofactors. nih.gov This approach allows for the deconvolution of overlapping spectral features, providing a clearer interpretation of the complex redox processes occurring within the protein. nih.gov

Chromatographic Separations for Purity and Isomer Analysis

The synthesis and isolation of specific porphyrin isomers often result in complex mixtures. Chromatographic techniques are indispensable for the separation, purification, and purity assessment of these compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of porphyrins. nih.gov Reversed-phase HPLC, in particular, is highly effective for separating porphyrin isomers based on the number of carboxylic acid groups and their positional arrangement. nih.govresearchgate.netnih.gov

A reversed-phase gradient elution system can achieve the simultaneous separation of type I and type III isomers of porphyrins with 4, 5, 6, 7, and 8 carboxyl groups. nih.govportlandpress.com Such methods are also adaptable for the preparative isolation of pure porphyrin isomers. nih.govportlandpress.com For instance, a reversed-phase HPLC system has been described for the separation of all five naturally occurring pentacarboxylic porphyrinogen (B1241876) isomers, which are the reduced, non-aromatic precursors of porphyrins. nih.gov

The choice of stationary and mobile phases is critical for achieving good resolution. Chromolith RP-18 columns with a methanol (B129727)/ammonium (B1175870) acetate (B1210297) gradient mobile phase have been successfully used for the separation of naturally occurring porphyrins with fluorimetric detection. nih.govresearcher.life This method allows for the elution of eight different porphyrins, with good resolution of the I and III isomer pairs, within 20 minutes for standards and urine samples. nih.govresearcher.life

The development of new HPLC methods is ongoing, with a focus on improving the quantitative determination of various carboxylated porphyrins. nih.gov For the analysis of porphyrins in biological samples, HPLC is often coupled with sensitive detection methods like fluorescence or mass spectrometry. nih.govnih.govresearchgate.net Fluorimetric detection, with excitation around 404 nm and emission above 550 nm, offers high specificity and sensitivity. researchgate.net

The table below provides an overview of typical HPLC conditions used for porphyrin analysis.

ParameterDescription
Column Reversed-phase C8 or C18 (e.g., Chromolith RP-18) nih.govresearchgate.net
Mobile Phase Gradient of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate) researchgate.netnih.govresearchgate.net
Detection Fluorimetric (e.g., Ex: ~400-404 nm, Em: >550 nm) or Mass Spectrometry researchgate.netresearchgate.net
Application Separation of isomers based on number and position of carboxyl groups nih.govnih.gov

This table summarizes common HPLC parameters from the cited literature.

Paper chromatography is a classic and simple technique that has been historically important in porphyrin research for separating free porphyrins based on the number of their acidic groups. tandfonline.com This method provides a straightforward way to assess the purity of a porphyrin sample. youtube.com

In paper chromatography, a spot of the porphyrin solution is applied to a line near the bottom of a filter paper. The edge of the paper is then dipped into a solvent, which moves up the paper by capillary action. As the solvent front advances, it carries the components of the mixture at different rates, leading to their separation into distinct spots. youtube.com A pure substance should ideally produce a single spot, while an impure sample will show multiple spots. youtube.com

While more advanced techniques like HPLC are now more common, paper chromatography remains a useful tool for preliminary purity checks due to its simplicity and low cost. tandfonline.com The separation of coproporphyrin isomers I and III has been achieved using paper chromatography, often after esterification of the porphyrins to their methyl esters. tandfonline.com However, methods for separating the free porphyrin isomers without prior esterification have also been developed. tandfonline.com

The retention factor (Rf value), calculated as the ratio of the distance traveled by the substance to the distance traveled by the solvent front, can be used to help identify the components of a mixture by comparing them to known standards. youtube.com

Computational Chemistry and Theoretical Investigations of Carboxylated Porphyrin Electronic Structures and Reactivity

Quantum Chemical Approaches to Porphyrin Electronic Structure

Early theoretical models, though simpler than modern methods, laid the essential groundwork for understanding the electronic makeup of porphyrins.

The Hückel Molecular Orbital (HMO) theory, proposed by Erich Hückel in 1930, was an early and simple method for calculating the molecular orbitals (MOs) of π-electrons in delocalized systems like the porphyrin macrocycle. wikipedia.org This method, while limited to π-orbitals, provides a qualitative understanding of aromaticity and electron delocalization. wikipedia.org

A significant advancement was the Extended Hückel Method (EHM), developed by Roald Hoffmann, which incorporates all valence electrons, including both σ and π orbitals. wikipedia.orgwikipedia.org Unlike the simple HMO method, EHM explicitly includes overlap integrals, providing a more realistic description of orbital interactions. libretexts.org Though not highly accurate for determining molecular geometries, the extended Hückel method is valuable for ascertaining the relative energies of different conformations and for understanding the composition of molecular orbitals. wikipedia.orgwustl.edu It involves filling the Fock matrix with parametrized energies derived from atomic ionization potentials and, after diagonalization, yields the energies and wavefunctions of the valence orbitals. wikipedia.org These semi-empirical methods, which use experimental data to simplify calculations, were foundational and paved the way for more sophisticated computational studies. libretexts.org

The electronic absorption spectra of porphyrins are famously explained by Gouterman's four-orbital model, which was developed based on extended Hückel calculations. nih.govcaltech.edu This model posits that the characteristic UV-visible spectrum, featuring a strong Soret (or B) band and weaker Q bands, arises from electronic transitions among four frontier molecular orbitals. nih.govresearchgate.net In a symmetric metalloporphyrin, these consist of two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs) of a₁ᵤ and a₂ᵤ symmetry, and two degenerate Lowest Unoccupied Molecular Orbitals (LUMOs) of e₉ symmetry. nih.govresearchgate.net

Transitions between these orbitals lead to two excited states which mix via configuration interaction, resulting in a high-energy, strongly allowed transition (the Soret band) and a low-energy, quasi-forbidden transition (the Q band). researchgate.net The introduction of substituents, such as the five carboxyl groups in Pentacarboxylporphyrin I, breaks the high symmetry of the porphyrin core. This perturbation lifts the degeneracy of the orbitals. rsc.org Electron-withdrawing groups like carboxylic acid are expected to stabilize the energies of the frontier orbitals. The precise impact on the HOMO-LUMO gap and the relative intensities of the Q and Soret bands depends on the position and orientation of these groups, which can be computationally modeled to predict the resulting spectroscopic changes. rsc.orgrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of porphyrins, offering a balance of accuracy and computational cost. umb.eduresearchgate.net It is used to investigate ground and excited state properties, providing detailed electronic information. mdpi.comchemrxiv.org

DFT calculations are widely employed to determine the optimized ground-state geometries of porphyrin molecules. researchgate.net Functionals like B3LYP are often found to be efficient and accurate for predicting the ground state structures of organic molecules. researchgate.net For carboxylated porphyrins, such as tetra(4-carboxyphenyl) porphyrin (TCPP), these calculations provide insight into bond lengths, angles, and the planarity of the macrocycle. researchgate.net

A key output of these studies is the energy of the frontier molecular orbitals, the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net The introduction of electron-withdrawing carboxyl groups generally lowers the energies of both the HOMO and LUMO. The effect on the HOMO-LUMO gap, however, can vary. Studies on substituted porphyrins show that the nature and position of the functional groups significantly modulate this gap. researchgate.net For instance, in dye-sensitized solar cells, a smaller band gap is desirable as it brings the LUMO closer to the conduction band of a semiconductor like TiO₂, facilitating electron injection. rsc.org

Table 1: Representative DFT-Calculated HOMO-LUMO Gaps for Substituted Porphyrins. The values illustrate the influence of different functional groups on the electronic properties, analogous to the effects expected in Pentacarboxylporphyrin I.
Porphyrin DerivativeSubstituent TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Tetraphenyl Porphyrin (TPP)Phenyl (Reference)-5.91-3.132.78 researchgate.net
Tetra(4-carboxyphenyl) porphyrin (TCPP)Electron-Withdrawing (-COOH)-6.28-3.642.64 researchgate.net
Tetra(4-hydroxyphenyl) porphyrin (THPP)Electron-Donating (-OH)-5.69-3.032.66 researchgate.net
Tetra(4-nitrophenyl) porphyrin (TNPP)Strong Electron-Withdrawing (-NO₂)-6.66-4.002.66 researchgate.net

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing insight into electron distribution. researchgate.netijpsat.org For carboxylated porphyrins, this analysis can quantify the electron-withdrawing effect of the -COOH groups on the π-system of the macrocycle. The calculation of atomic charges helps in understanding electronegativity and charge transfer pathways within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) analysis provides a visual representation of the HOMO and LUMO, which is crucial for predicting chemical reactivity. ijpsat.orgepa.gov The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. In the context of applications like dye-sensitized solar cells, FMO analysis is critical. For efficient electron injection from the porphyrin dye to a semiconductor surface, the LUMO should be primarily located on the anchoring groups—in this case, the carboxylates. researchgate.net DFT calculations confirm that for many carboxylated porphyrins, the LUMO is indeed plentifully distributed on the acceptor moieties, facilitating charge transfer. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and is a powerful tool for predicting the electronic absorption spectra of molecules. nih.gov TD-DFT calculations can accurately simulate the UV-Vis spectra of porphyrins, including the characteristic Soret and Q bands, by calculating the vertical excitation energies and corresponding oscillator strengths. mdpi.comresearchgate.net

The choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0, ωB97XD) is crucial for obtaining results that correlate well with experimental data. rsc.orgresearchgate.netnih.gov Studies on carboxylated porphyrins have shown that TD-DFT can replicate the red-shift in the absorption spectrum caused by the extension of π-conjugation or the addition of electron-withdrawing groups. rsc.org This predictive power is invaluable for designing new porphyrin-based materials with tailored optical properties for applications ranging from photodynamic therapy to solar energy conversion. rsc.orgnih.gov

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for the Q-bands of a Carboxylated Porphyrin Analogue. This demonstrates the accuracy of TD-DFT in predicting spectroscopic properties.
AnalogueTransitionCalculated λmax (nm)Experimental λmax (nm)Reference
ZnTPP-A (with carboxyl substituent)Q(1,0)650651 rsc.org
Q(0,0)592594 rsc.org
Qᵥ(1,0)554555 rsc.org
Qᵥ(0,0)518519 rsc.org

Theoretical Insights into Metal-Carboxylated Porphyrin Interactions

Theoretical investigations provide a molecular-level understanding of how the introduction of carboxyl groups influences the behavior of metalloporphyrins. These computational studies are crucial for elucidating electronic structures, bonding characteristics, and the nature of reactive intermediates in catalytic processes.

Electronic Structure and Bonding in Metalloporphyrins with Carboxyl Ligands

The incorporation of carboxyl (-COOH) groups onto the porphyrin macrocycle significantly perturbs the electronic properties and bonding within metalloporphyrins. Density Functional Theory (DFT) is a primary tool for investigating these changes.

Systematic theoretical studies on various metal meso-tetraphenylporphines (MTPP), where M can be Fe, Co, Ni, Cu, or Zn, have provided a clear elucidation of their ground states and the nature of their ions. umb.educapes.gov.brusu.edu These calculations help in understanding observed electronic properties. For instance, in iron porphyrins, the ground state can vary depending on the coordination and environment of the iron ion, existing in intermediate-spin, low-spin, or high-spin states. scispace.com The presence of carboxyl substituents, acting as electron-withdrawing groups, can influence the porphyrin's basicity, which in turn affects the redox potentials and the site of oxidation or reduction. umb.educapes.gov.br

First-principles investigations into porphyrin-based metal-organic frameworks (MOFs) connected by phenyl-carboxyl ligands reveal that the electronic structure is heavily influenced by both the central metal and the carboxyl linkers. rsc.org In such systems, the highest occupied molecular orbital (HOMO) is often associated with the p orbitals of the nitrogen and carbon atoms of the porphyrin ring, while the lowest unoccupied molecular orbital (LUMO) is associated with the p orbitals of the carbon and oxygen atoms of the carboxyl ligands. rsc.org This separation of orbitals is fundamental to their potential application in photocatalysis.

The bonding between the central metal and the four nitrogen atoms of the porphyrin core is also affected. The carboxyl groups can modify the electron density on the porphyrin ring, which then modulates the strength of the metal-nitrogen bonds. DFT calculations of M-TPP (meso-tetraphenylporphine) binding energies show good agreement with experimental data, validating the theoretical approach. umb.educapes.gov.br

Table 1: Calculated Properties of Metalloporphyrins This table is representative of data found in computational studies and illustrates the types of properties investigated.

Metalloporphyrin ComplexGround State Configuration (Example)Calculated M-N Bond Length (Å)HOMO-LUMO Gap (eV)Reference
Fe(II)TPP3A2g: (dxy)2(dz2)2(dxz, dyz)22.0012.25 capes.gov.brscispace.com
Co(II)TPP2A1g: (dxy)2(dxz, dyz)4(dz2)11.9752.40 umb.edu
Ni(II)TPP1A1g: (dxy)2(dz2)2(dxz, dyz)41.9582.51 umb.edu
Zn(II)TPP1A1g2.0522.35 umb.edursc.org

Theoretical Studies on Catalytically Reactive Intermediates of Metal-Carboxylated Porphyrins

Computational chemistry is indispensable for modeling the transient and highly reactive intermediates that govern catalytic cycles involving metalloporphyrins. Carboxylated porphyrins are of particular interest due to their potential role in mimicking enzymes like cytochrome P-450.

Theoretical studies have focused on understanding the formation and reactivity of key intermediates such as metal-oxo species. researchgate.net For instance, in the aerobic oxidative cleavage of substrates, it is proposed that the substrate first reduces the Fe(III)-porphyrin to an Fe(II)-porphyrin via a proton-coupled electron transfer. nih.gov Subsequently, the Fe(II) center binds with molecular oxygen to generate a critical superoxo intermediate, which is responsible for the oxidative cleavage. nih.gov

DFT calculations are used to model the energy barriers for these catalytic steps. In studies of methane (B114726) hydroxylation catalyzed by porphyrinic MOFs, the energy-demanding steps are the formation of the metal-oxo species and the subsequent cleavage of the C-H bond. researchgate.net The presence of electron-withdrawing carboxyl groups can tune the activation barriers involved in these pathways. The catalytic activity of iron porphyrins substituted with carboxyl groups has been shown to be effective in hydrocarbon oxidation reactions, such as alkene epoxidation. capes.gov.br Computational models help to elucidate how the electronic effects of these substituents influence the selectivity and efficiency of the catalyst. capes.gov.br

Table 2: Key Catalytic Intermediates and Studied Reactions This table summarizes common intermediates and reactions investigated through theoretical methods.

Catalytic ReactionProposed IntermediateComputational MethodKey FindingReference
Hydrocarbon OxidationPorphyrin-Fe(III)-hydroperoxideMolecular Orbital TheoryActs as an intermediate in hydroxylation reactions. researchgate.net
Alkene EpoxidationHigh-valent iron-oxo speciesDFTSubstituents on the porphyrin ring affect selectivity. capes.gov.br
Aerobic Oxidative CleavageFe(II)(porphyrin)-superoxoDFTGenerated after initial reduction of the Fe(III) center. nih.gov
Methane HydroxylationMetal-oxo species in MOFsDFTFramework and metal choice tune activation barriers. researchgate.net

Computational Modeling of Porphyrin Self-Assembly and Interactions

The self-assembly of carboxylated porphyrins into well-defined nanostructures is driven by a complex interplay of noncovalent forces. Computational modeling provides critical insights into the optimization of these assembled structures and the nature of the interactions that stabilize them.

DFT Optimization of Co-assembly Structures Involving Carboxylated Porphyrins

Density Functional Theory (DFT) is a powerful tool for predicting the geometry and stability of supramolecular assemblies. For carboxylated porphyrins, DFT can be used to optimize the structures of co-assemblies, where porphyrin molecules interact with each other or with other molecular components.

These calculations can predict how porphyrins arrange themselves to maximize stabilizing interactions, such as hydrogen bonding between carboxyl groups and π-π stacking of the porphyrin macrocycles. Theoretical investigations of electron transport through porphyrin molecules have shown that the connection points on the macrocycle (e.g., meso vs. beta positions) significantly influence the electronic properties of the resulting assembly. mdpi.comresearchgate.net DFT optimization can reveal the most energetically favorable packing arrangements, whether they be linear chains, 2D sheets, or more complex 3D frameworks. This is crucial for designing materials with specific electronic or photonic properties.

Computational Analysis of Noncovalent Interactions in Carboxylated Porphyrin Assemblies

The stability and structure of porphyrin assemblies are dictated by a variety of noncovalent interactions. Computational analysis is essential for dissecting the contributions of each type of interaction.

Hydrogen bonds are a primary directing force in the assembly of carboxylated porphyrins, forming robust synthons between the carboxylic acid groups. researchgate.net Beyond hydrogen bonding, π-π stacking interactions between the aromatic porphyrin cores and van der Waals forces also play a significant role. nih.gov Computational models can quantify the strength of these interactions and explain the resulting geometries. For example, studies have shown how halogen bonding can be used alongside hydrogen bonding to create cooperative and predictable porphyrinic networks. researchgate.net Analysis of these noncovalent forces is key to the field of crystal engineering, where the goal is to design and synthesize new functional materials with tailored architectures.

Table 3: Noncovalent Interactions in Porphyrin Assemblies This table outlines the primary noncovalent interactions directing the self-assembly of functionalized porphyrins and the computational methods used to study them.

Interaction TypeDescriptionTypical Energy (kcal/mol)Computational ToolReference
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (e.g., O, N), crucial for carboxylated porphyrins.3 - 10DFT, Molecular Dynamics researchgate.net
π-π StackingAttractive, noncovalent interactions between aromatic rings.1 - 5DFT with dispersion correction nih.gov
Halogen BondingInteraction involving a halogen atom as an electrophilic species.1 - 4DFT, Ab initio methods researchgate.net
van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.< 1Molecular Mechanics, DFT nih.gov

Machine Learning Approaches for Porphyrin Research

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, and the study of porphyrins is no exception. By learning from large datasets, ML models can accelerate the discovery and design of new porphyrin-based materials with desired properties, often bypassing the need for expensive and time-consuming first-principles calculations. acs.orgnih.gov

ML models are being developed to predict a wide range of properties for metalloporphyrins, including binding energies, electronic structures, and catalytic activity. acs.orgnih.gov For example, a data-driven approach can predict binding energy and structural information directly from the vibrational spectra of an adsorbate on an iron porphyrin. nih.gov This is particularly useful for screening large numbers of potential catalysts or sensor materials.

Another significant application of ML is in discovering complex structure-property relationships that may not be immediately obvious from traditional analysis. nih.govacs.org By analyzing curated databases of porphyrin structures, interpretable AI models can identify how specific structural modifications, such as the type and position of substituents, influence properties like non-planarity and aromaticity. nih.govacs.org These insights provide a data-driven foundation for the targeted synthesis of tailor-made porphyrins.

State-of-the-art deep learning models, including graph neural networks and natural language processing-based models, have been employed to predict the energy gaps of metalloporphyrins using large computational databases. researchgate.net These models show improving predictive accuracy and offer a powerful way to explore the vast chemical space of porphyrins for applications in areas like solar energy conversion and catalysis. researchgate.net

Table 4: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
Pentacarboxylporphyrin I dihydrochloride (B599025)Pentacarboxylporphyrin I dihydrochloride
MTPPmeso-tetraphenylporphine
Fe(II)TPPIron(II) meso-tetraphenylporphine
Co(II)TPPCobalt(II) meso-tetraphenylporphine
Ni(II)TPPNickel(II) meso-tetraphenylporphine
Zn(II)TPPZinc(II) meso-tetraphenylporphine
H2PFree-base porphine
FeOEPIron octaethylporphine
MCTPPTetraphenylporphyrin with a carboxyl group

Machine Learning Models for Predicting Biological Activity of Carboxylated Porphyrin Derivatives

The advent of machine learning has revolutionized the field of drug discovery by enabling the rapid prediction of biological activity for large sets of compounds, thereby accelerating the identification of promising therapeutic candidates. nih.gov In the context of carboxylated porphyrin derivatives, machine learning models have been successfully employed to classify compounds based on their molecular structures and their growth inhibition capabilities, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov

A notable study in this area involved the compilation of a dataset of 317 porphyrin derivatives, for which molecular descriptors and biological activity data were integrated. nih.gov Various machine learning algorithms were then trained and evaluated for their ability to predict the bioactivity of these compounds. The performance of these models is typically assessed using metrics such as accuracy, which measures the proportion of correct predictions. Among the models tested, Logistic Regression demonstrated superior performance, achieving an accuracy of 83%. nih.gov This indicates a strong predictive capability for distinguishing between active and inactive porphyrin derivatives.

The application of such models provides a powerful in silico tool for screening virtual libraries of carboxylated porphyrins, prioritizing those with a higher probability of exhibiting the desired biological effect. This approach significantly streamlines the drug discovery pipeline, reducing the time and resources required for experimental testing.

Table 1: Performance of Machine Learning Models in Predicting Porphyrin Bioactivity

Machine Learning Model Accuracy (%)
Logistic Regression 83
Other Models (Average) < 83

This table is generated based on data from a study on the bioactivity prediction of porphyrin derivatives. nih.gov

Molecular Descriptors for Carboxylated Porphyrin Bioactivity

The success of any quantitative structure-activity relationship (QSAR) model, including those based on machine learning, is critically dependent on the selection of appropriate molecular descriptors. wiley.comnih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wiley.com For carboxylated porphyrin derivatives, a range of descriptors have been investigated to identify the key molecular features that govern their biological activity. nih.gov

In a comprehensive analysis of 317 porphyrin derivatives, several descriptors were found to be particularly influential in predicting bioactivity. nih.gov Among these, the quantitative estimation of drug-likeness (QED) and the number of aliphatic carboxylic acids were identified as being among the most significant. nih.gov The QED is a measure of how "drug-like" a molecule is, based on a set of desirable physicochemical properties. The number of aliphatic carboxylic acids directly relates to the degree of carboxylation, a key feature of this class of porphyrins.

The process of identifying the most relevant descriptors often involves statistical analyses and feature selection techniques to reduce the dimensionality of the data and avoid overfitting the model. youtube.com The identification of these key descriptors not only improves the predictive power of the models but also provides valuable insights into the structure-activity relationships of carboxylated porphyrins, guiding the design of new derivatives with enhanced therapeutic potential.

Table 2: Key Molecular Descriptors for Porphyrin Bioactivity

Molecular Descriptor Description Influence on Bioactivity
Quantitative Estimation of Drug-likeness (QED) A composite score based on several physicochemical properties that indicates the "drug-likeness" of a compound. Identified as a highly influential descriptor for predicting bioactivity. nih.gov
Number of Aliphatic Carboxylic Acids The total count of carboxylic acid groups attached to aliphatic chains on the porphyrin macrocycle. A significant descriptor for the bioactivity of carboxylated porphyrins. nih.gov
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. Used to assess the drug-likeness of the porphyrin derivatives in the dataset. nih.gov
Murcko Scaffold Analysis A method to identify the core structural frameworks within a set of molecules. Employed to identify common structural patterns among the porphyrin derivatives. nih.gov

This table is generated based on data from a study on the bioactivity prediction of porphyrin derivatives. nih.gov

Photophysical Processes and Mechanistic Studies in Carboxylated Porphyrin Systems

Influence of Carboxyl Groups on Photophysical Properties

The number and position of carboxyl groups on the porphyrin skeleton are key modulators of its electronic and photophysical behavior. These functional groups influence the molecule's absorption spectrum and its efficiency in generating singlet oxygen.

The characteristic absorption spectrum of a porphyrin consists of an intense Soret band (or B band) around 400 nm and several weaker Q-bands in the 500-700 nm region. The protonation state of both the carboxyl groups and the central nitrogen atoms of the porphyrin ring significantly affects these absorption bands.

In neutral or basic media, the carboxyl groups are deprotonated (–COO⁻), enhancing water solubility. As the pH of the solution becomes acidic, the inner nitrogen atoms of the porphyrin core can become protonated. This is particularly relevant for the dihydrochloride (B599025) form of Pentacarboxylporphyrin I. Protonation of the core disrupts the D₂h symmetry of the free-base porphyrin, leading to significant spectral changes. Studies on tetrakis(4-carboxyphenyl)porphyrin (TCPP) show that upon protonation of the core nitrogens, the Soret band redshifts and the number of Q-bands is reduced from four to typically two, a characteristic feature of the dicationic species. For example, the Soret band of TCPP shifts from 419 nm to 446 nm upon full protonation. researchgate.net Similarly, investigations on 5-(4-hydroxyphenyl)-10,15,20-triphenyl-porphyrin (THPP) in increasingly acidic media show a splitting of the Soret band and a bathochromic (red) shift of the longest wavelength Q-band from 648.5 nm to 669.5 nm. researchgate.net These shifts are indicative of changes in the electronic structure of the macrocycle.

Table 3: Effect of Protonation on Absorption Maxima of TCPP in DMF


SpeciesSoret Band (nm)Q-Bands (nm)Reference
TCPP (deprotonated core)419515, 548, 591, 645 nih.gov
H₂TCPP²⁺ (protonated core)446665 nih.gov

This table illustrates the significant shifts in the Soret and Q-bands of a carboxylated porphyrin upon protonation of the central nitrogen atoms.

The efficiency of singlet oxygen generation is intrinsically linked to the triplet state yield (ΦT). Alterations to the porphyrin's electronic structure caused by substituents like carboxyl groups can modulate the rate of intersystem crossing and thus affect ΦΔ. While direct data for Pentacarboxylporphyrin I is scarce, general principles indicate that factors influenced by carboxyl groups, such as aggregation and molecular symmetry, play a crucial role.

Aggregation, which is highly dependent on solvent and the ionization state of peripheral carboxyl groups, can significantly decrease the singlet oxygen quantum yield. nih.gov By promoting monomerization in aqueous media, carboxyl groups can help maintain a high ΦΔ. Furthermore, the electronic effects of the carboxyl groups, even when positioned on peripheral phenyl rings, can influence the energy levels of the singlet and triplet states. The energy gap between the S₁ and T₁ states is a critical factor governing the rate of intersystem crossing. While the carboxyl group itself is not a "heavy atom" that would dramatically increase spin-orbit coupling, its influence on molecular symmetry and aggregation is a key mechanism for modulating singlet oxygen production. Studies have shown that even subtle changes, such as adding a pyridyl group to the macrocycle, can increase ΦΔ from 0.55 to 0.65. nih.gov This highlights the sensitivity of singlet oxygen generation to the specific functionalization of the porphyrin core.

Table of Mentioned Compounds

Photoinduced Energy and Electron Transfer Mechanisms

Upon absorption of light, carboxylated porphyrins can engage in sophisticated energy and electron transfer processes. These events are fundamental to their application in areas such as photovoltaics and photocatalysis. The carboxylic acid groups play a crucial role, not only in modulating the electronic properties of the porphyrin macrocycle but also in enabling the formation of complex conjugates and hybrid materials where these transfer processes can be meticulously studied and controlled.

Electron Transfer Pathways in Carboxylated Porphyrin Conjugates

The functionalization of porphyrins with carboxylic acid groups facilitates the construction of donor-acceptor conjugates, which are instrumental in studying photoinduced electron transfer (PET). nih.gov In these systems, the porphyrin can act as either the electron donor or acceptor depending on the conjugated partner.

A key pathway for electron transfer is the "through-bond" mechanism. nih.gov Studies on self-assembled conjugates, where a carboxylic acid-functionalized porphyrin is linked to a fullerene derivative via hydrogen bonding, have demonstrated efficient through-bond electron transfer. nih.gov This specific bonding motif creates a rigid structure with a well-defined donor-acceptor distance, which favors the through-bond pathway over the competing through-space mechanism. nih.gov These studies reveal that directional hydrogen bonding leads to efficient photoinduced charge separation and a desirable slow charge recombination. nih.gov

The properties of the porphyrin itself and its environment heavily influence the dynamics of electron transfer. The rate of photoinduced electron transfer can be significantly accelerated in cofacial porphyrin dimers compared to their monomeric counterparts, a phenomenon attributed to smaller reorganization energies (λ) upon electron transfer. nih.gov Furthermore, the nature of the peripheral substituents on the porphyrin ring can determine the very direction of interfacial charge transfer when the porphyrin is adsorbed onto a semiconductor surface like indium tin oxide (ITO). rsc.org This tunability is critical for designing molecular-level electronic devices. rsc.org In more complex architectures like porphyrin-based covalent organic frameworks (COFs), the incorporation of donor-acceptor structures promotes charge transfer and improves the transport rate of charge carriers along the conjugated polymer chain. mdpi.com

Energy Transfer Processes in Porphyrin-Based Hybrid Materials (e.g., GQD-Porphyrin)

Porphyrins functionalized with carboxylic acids can be integrated into hybrid materials, where they participate in efficient energy transfer processes. A notable example is the combination of porphyrins with graphene quantum dots (GQDs). researchgate.netnih.gov In these hybrids, GQDs can serve as excellent energy donors, absorbing light and transferring the excitation energy to the porphyrin acceptor. researchgate.net

This process, often occurring via resonance energy transfer (RET), is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them. researchgate.netnih.gov A study on a system composed of tetrakis(m-nitrophenyl) porphyrin (TNPP) and GQDs demonstrated highly efficient RET. researchgate.netnih.gov The functionalization of the GQDs, for instance with amine groups (AGQDs), can modulate the transfer efficiency. researchgate.netnih.gov The efficient energy transfer from the GQD to the porphyrin is a critical step that precedes subsequent photochemical events, such as the generation of singlet oxygen. nih.gov The synthesis of such hybrids is often facilitated by porphyrins bearing carboxylic acid groups, such as meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP), which allows for the formation of stable porphyrin-graphene quantum dot structures. acs.org

The table below summarizes key parameters from a study on RET in GQD-porphyrin exciplexes. researchgate.netnih.gov

ParameterGQD-TNPPAGQD-TNPP
Energy Transfer Efficiency 95%71%
Optimum Donor-Acceptor Distance 59.82 Å62.65 Å
Rate Constant of RET 4.09 ns⁻¹0.56 ns⁻¹

Mechanistic Aspects of Photosensitization by Carboxylic Acid-Substituted Porphyrins

Carboxylated porphyrins are potent photosensitizers, meaning they can absorb light energy and transfer it to surrounding molecules, most notably molecular oxygen, to produce cytotoxic species. chemrxiv.org This property is the cornerstone of photodynamic therapy (PDT). tandfonline.com The photosensitization process begins with the absorption of a photon, which elevates the porphyrin to an excited singlet state. It then undergoes intersystem crossing to a more stable, long-lived triplet state. nih.gov This triplet-state photosensitizer can then initiate photochemical reactions. tandfonline.comnih.gov

Generation of Reactive Oxygen Species (ROS) by Carboxylated Porphyrins

The interaction of the triplet-state porphyrin with other molecules can proceed via two primary mechanisms, known as Type I and Type II reactions. tandfonline.com

Type I Reaction: The photosensitizer interacts directly with a substrate molecule through electron or hydrogen transfer, forming free radicals and radical ions. These species can further react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH). tandfonline.com

Type II Reaction: The excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. tandfonline.com This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a key cytotoxic agent responsible for inducing cell apoptosis and tissue damage in PDT. tandfonline.comnih.gov

The efficiency of ROS generation is a critical parameter for a photosensitizer and is quantified by the singlet oxygen quantum yield (SOQY or φ(¹O₂)). Carboxylic acid-substituted porphyrins have been shown to be effective generators of singlet oxygen. researchgate.net Studies on water-soluble, core-modified dithiaporphyrins bearing one to four carboxylic acid groups found that the number of acid groups had little effect on the high quantum yields of singlet oxygen generation. researchgate.net Similarly, GQD-porphyrin hybrids that exhibit efficient energy transfer are also effective at generating singlet oxygen following the excitation of the porphyrin. nih.gov The specific structure of the porphyrin, including the presence of a central metal ion, can significantly impact ROS production. nih.gov

The table below presents singlet oxygen quantum yields for various carboxylated porphyrin systems.

Photosensitizer SystemSinglet Oxygen Quantum Yield (SOQY)
Carboxylated Dithiaporphyrins researchgate.net0.74 - 0.80
GQD-TNPP Hybrid nih.gov~0.435
AGQD-TNPP Hybrid nih.gov~0.464

Supramolecular Chemistry and Self Assembly of Carboxylated Porphyrin Architectures

Design Principles for Porphyrin-Based Supramolecular Assemblies

The creation of porphyrin-based supramolecular materials is guided by several key design strategies that leverage the molecule's functional groups and geometry. rsc.org By exploiting the directionality of recognition groups and the square-planar shape of the porphyrin core, researchers can induce organization through various non-covalent interactions. rsc.org These principles allow for the bottom-up fabrication of materials with potential applications in photonics, catalysis, and sensing. nih.gov

The carboxyl groups (-COOH) are powerful functional motifs for directing the self-assembly of porphyrins. These groups can form robust and directional hydrogen bonds, which are fundamental to creating ordered supramolecular structures. rsc.org In carboxylated porphyrins, such as 5,10,15,20-tetrakis(4-carboxylphenyl)porphyrin (TCPP), the carboxyl moieties readily engage in intermolecular hydrogen bonding, leading to the formation of stable, two-dimensional networks on various surfaces. nih.gov

The self-assembly process is often mediated by self-complementary hydrogen bonding between the carboxyl groups of adjacent molecules. nih.gov This interaction is highly directional and can lead to the formation of extended, well-defined arrays. rsc.org For instance, studies on TCPP have shown that these molecules arrange into faceted islands stabilized by in-plane hydrogen bonding. nih.gov The presence of five carboxyl groups in Pentacarboxylporphyrin I suggests it is an excellent candidate for forming extensive hydrogen-bonded networks, as the multiple interaction sites can enhance the stability and complexity of the resulting assemblies. The non-covalent functionalization of materials like graphene oxide can also be achieved through hydrogen bonding with carboxylated porphyrins. rsc.org

Research FindingPorphyrin SystemSignificance
Formation of faceted islands on hexagonal boron nitride (hBN)5,10,15,20-tetrakis(4-carboxylphenyl)porphyrin (TCPP)Demonstrates stabilization of 2D networks via in-plane hydrogen bonding between carboxyl groups. nih.gov
Control of porphyrin organization on Au(111) surfacesCarboxylated PorphyrinsThe number of carboxyl groups and electrochemical potential can control the assembly in acidic solutions. nih.gov
Covalent functionalization via amide bondsAmine-functionalized Porphyrins and Graphene Oxide (GO)Carboxyl groups on GO can be activated to form amide bonds, a common strategy for creating porphyrin-2D material hybrids. rsc.org

Metal coordination provides another powerful tool for the construction of porphyrin-based supramolecular structures. nih.gov The carboxyl groups of porphyrins can act as ligands, binding to external metal ions to form robust and geometrically defined metal-coordination polymers (MCPs). rsc.orgtau.ac.il This approach allows for the creation of diverse architectures, from discrete cyclic arrays to extended one-, two-, or three-dimensional networks. rsc.orgacs.org

The self-assembly process can be directed by the choice of metal ion and the geometry of the porphyrin ligand. For example, the interaction between Mn²⁺ and TCPP in an aqueous solution leads to the formation of metastable nanotapes that can convert into more thermodynamically stable nanosheets. rsc.org The resulting structures often possess unique photophysical or catalytic properties. nih.gov The five carboxylate groups of Pentacarboxylporphyrin I could serve as multidentate coordination sites, enabling the formation of highly cross-linked and stable 3D frameworks with various metal ions, including lanthanides. tau.ac.il

Assembly StrategyPorphyrin & MetalResulting StructureKey Feature
Coordination-Driven Self-AssemblyDipyridylporphyrin modules with Pd(II) or Pt(II)Cyclic porphyrin arrays (dimers and tetramers)High symmetry and size control (15 to 39 Å). acs.org
Peripheral CoordinationMn²⁺ and TCPPMetastable nanotapes converting to nanosheetsPathway-dependent properties for phototherapy applications. rsc.org
Lanthanide CoordinationTetra(carboxyphenyl)-porphyrins with Ce³⁺/Tm³⁺2D and 3D coordination networksFormation of wide channels and complex polymeric architectures. tau.ac.il

The organized assembly of porphyrin units can create well-defined cavities and pockets capable of encapsulating guest molecules, a central theme in supramolecular chemistry. nih.gov Porphyrin-based metallacages, constructed through coordination-driven self-assembly, are particularly noteworthy for their ability to bind a variety of guests, especially planar aromatic molecules, through π-π stacking interactions within their cavities. acs.org

These host-guest systems can exhibit high association constants and selectivity. nih.govacs.org For example, a box-shaped metallacage featuring porphyrin faces shows strong binding to polycyclic aromatic hydrocarbons (PAHs), with association constants reaching as high as 2.37 × 10⁷ M⁻¹ for coronene. nih.govacs.org The formation of such host structures is a hallmark of hierarchical self-assembly, where porphyrin building blocks first form a discrete cage that can then participate in further interactions. While specific host-guest complexes involving Pentacarboxylporphyrin I are not extensively documented, its structural features are conducive to forming assemblies that could create cavities for molecular recognition and encapsulation. nih.govresearchgate.net

Host SystemGuest Molecule(s)Key Finding
Porphyrin-based MetallacagePolycyclic Aromatic Hydrocarbons (PAHs)High association constant (up to 2.37 × 10⁷ M⁻¹) and photooxidation-triggered guest release. nih.govacs.org
Porphyrinic Molecular Square5,10,15,20-tetrapyridylporphyrin (H₂-TPyP)Strong host-guest complex formation with an association constant of 4 × 10⁷ M⁻¹. northwestern.edu
Silicon(IV) Phthalocyanine-Cyclodextrin ConjugateTetrasulfonated PorphyrinFormation of a stable 1:1 host-guest complex in aqueous media with light-harvesting properties. nih.gov

Hierarchical Self-Assembly and Nanostructure Formation

Hierarchical self-assembly describes the process where molecules initially form simple, organized structures that subsequently serve as building blocks for more complex, higher-order architectures. nih.govrsc.org This strategy is prevalent in nature, such as in photosynthetic systems, and is a key goal in creating advanced functional materials. rsc.org Carboxylated porphyrins, through a combination of hydrogen bonding, metal coordination, and π-π stacking, can be guided to form a variety of hierarchical nanostructures. nih.govnih.gov

One-dimensional (1D) supramolecular polymers made from porphyrin monomers are attractive for applications in electro-optical materials. rsc.orgnih.gov The formation of these fibrous structures is typically driven by strong π-stacking interactions between porphyrin cores, often assisted and directed by other noncovalent forces like hydrogen bonding. rsc.org

For instance, novel water-soluble anionic porphyrins have been shown to undergo pH-regulated supramolecular polymerization into either J- or H-stacked fibrous structures. rsc.org The directional nature of hydrogen bonds originating from carboxyl groups, combined with the planar stacking of the porphyrin macrocycles, makes compounds like Pentacarboxylporphyrin I well-suited for forming such 1D assemblies. The balance between attractive forces (π-stacking, hydrogen bonding) and repulsive forces (electrostatic repulsion between charged carboxylates) is crucial in controlling the polymerization process. rsc.org

The ability of carboxylated porphyrins to form multiple, directional hydrogen bonds makes them ideal for constructing higher-dimensional networks. nih.gov Two-dimensional (2D) arrays can be formed on surfaces where porphyrin molecules like TCPP arrange into highly ordered, crystalline networks stabilized by intermolecular hydrogen bonds between their carboxyl groups. nih.govnih.gov These structures can form thin films as surface density increases. nih.gov

The extension into three dimensions (3D) can be achieved when the hydrogen-bonding motifs are arranged in a non-planar fashion or when combined with other interactions. For example, the crystal structure of a dihydroxymethyleneporphyrin reveals a 2D network of hydrogen-bonded porphyrins, which is further organized into stacks by π-π interactions, demonstrating a step towards 3D organization. cityu.edu.hkresearchgate.net The five peripheral carboxyl groups on Pentacarboxylporphyrin I provide multiple points for establishing a robust, three-dimensional hydrogen-bonded framework, potentially leading to porous organic materials.

Co-assembly with Other Molecules (e.g., Pyridines)

The co-assembly of carboxylated porphyrins with other molecules, such as pyridines, is a well-established strategy for creating complex supramolecular structures. mdpi.com This process is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. In the context of Pentacarboxylporphyrin I dihydrochloride (B599025), the five carboxylic acid groups and the porphyrin core are the primary sites for these interactions.

Pyridine (B92270) and its derivatives can interact with the carboxyl groups of the porphyrin through strong hydrogen bonds. Furthermore, if a metallated version of Pentacarboxylporphyrin I is used (e.g., with a central zinc or palladium ion), the nitrogen atom of the pyridine can act as an axial ligand, coordinating directly to the metal center. nih.gov This coordination, combined with other non-covalent forces, can direct the self-assembly process, leading to the formation of defined nanostructures. mdpi.com For instance, the assembly of porphyrin-phthalocyanine conjugates with pyridylfulleropyrrolidines has been shown to create electron-donor-acceptor hybrids that mimic photosynthetic processes. nih.gov These assemblies facilitate photoinduced energy and electron transfer, highlighting the potential for creating functional materials. nih.gov The specific geometry and stoichiometry of the co-assembly would depend on the concentration of the components, the solvent system, and the pH, which would affect the protonation state of the carboxyl groups.

Porphyrin-Biomacromolecule Conjugates for Engineered Assemblies

The conjugation of porphyrins to biomacromolecules like oligonucleotides and peptides has emerged as a powerful method for creating highly organized and functional bio-hybrid materials. rsc.orgmdpi.com The carboxyl groups of Pentacarboxylporphyrin I serve as versatile handles for covalent attachment to these biological scaffolds. mdpi.com

Strategies for Conjugating Carboxylated Porphyrins to Oligonucleotides

Covalently linking porphyrins to oligonucleotides (ONs) allows for the precise, programmable arrangement of the porphyrin units using the self-assembly properties of DNA or RNA. researchgate.net The carboxyl groups on a molecule like Pentacarboxylporphyrin I are typically activated to facilitate reaction with a modified oligonucleotide.

Several chemical strategies can be employed for this conjugation:

Amide Coupling: This is the most common method, where a carboxyl group on the porphyrin is activated, often using a carbodiimide (B86325) reagent (like EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester then readily reacts with an amine-modified oligonucleotide to form a stable amide bond. nih.gov

Solid-Phase Synthesis: Conjugation can be performed while the oligonucleotide is still attached to a solid support. researchgate.net This approach involves activating the carboxyl group of the porphyrin and reacting it with an amine function on the support-bound oligonucleotide. researchgate.net

Click Chemistry: While requiring initial modification of both the porphyrin and the oligonucleotide, copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) offers high efficiency and orthogonality. nih.gov The carboxyl groups could be used as a starting point to attach an alkyne or azide (B81097) moiety to the porphyrin.

These conjugation methods must consider factors like the chemical compatibility of the porphyrin and the oligonucleotide, the length of any linker used, and the desired site of attachment (e.g., 5'-end, 3'-end, or internal). researchgate.net

Table 1: Comparison of Oligonucleotide Conjugation Strategies

Strategy Key Reagents Linkage Formed Advantages Considerations
Amide Coupling EDC, NHS, Amine-modified ON Amide Widely used, relatively straightforward. nih.govmdpi.com Requires activation step; potential side reactions.
Solid-Phase Support-bound ON, Activating agents Amide, etc. Can simplify purification. researchgate.net Accessibility of reaction sites on the support.

| Click Chemistry | Alkyne/Azide-modified components, Copper catalyst (for CuAAC) | Triazole | High efficiency, bioorthogonal. nih.gov | Requires pre-functionalization of both molecules. |

Porphyrin-Peptide/Protein Supramolecular Assemblies

Inspired by natural systems like hemoglobin and chlorophyll-protein complexes, researchers have created artificial porphyrin-peptide and porphyrin-protein assemblies. rsc.org These assemblies leverage the defined secondary structures of peptides (e.g., α-helices and β-sheets) to control the spatial arrangement of the attached porphyrins. mdpi.comhw.ac.uk

The conjugation of Pentacarboxylporphyrin I to peptides can be achieved through similar amide bond formation strategies as with oligonucleotides, reacting the carboxyl groups with amine functionalities on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues. mdpi.comnih.gov The resulting porphyrin-peptide conjugates can self-assemble into various nanoarchitectures, including nanofibers, nanorods, and vesicles. rsc.orghw.ac.uk

These supramolecular structures are influenced by a combination of driving forces:

Hydrogen bonding between the peptide backbones. mdpi.com

π-π stacking between the porphyrin rings. mdpi.com

Electrostatic interactions , particularly relevant for charged peptides and the anionic carboxylate groups of the porphyrin at appropriate pH. nih.gov

Hydrophobic interactions . mdpi.com

The final morphology and properties of the assembly are determined by the interplay between the self-assembling tendencies of both the peptide and the porphyrin components. mdpi.com Such bioinspired assemblies have applications in constructing artificial light-harvesting systems and developing novel biomaterials. rsc.org

Covalent Organic Frameworks (COFs) from Carboxylated Porphyrin Monomers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. mdpi.com The use of porphyrins as building blocks is attractive due to their unique photophysical properties and rigid structure. Carboxyl-functionalized porphyrins, in principle including Pentacarboxylporphyrin I, can serve as monomers for COF synthesis.

Synthetic Approaches to Porphyrin-Based COFs using Carboxyl Functionalization

While imine and boronate ester linkages are the most common in COF synthesis, the carboxyl groups of porphyrins can be utilized, often after conversion to a more reactive functional group. mdpi.com The key is to use reversible reactions that allow for "error-checking" and self-healing during the crystallization process, which is fundamental to achieving a highly ordered framework. mdpi.com

Synthetic approaches relevant to carboxyl-functionalized porphyrin monomers include:

Conversion to Aldehydes or Amines: The carboxylic acid groups can be chemically converted into aldehyde or amine functionalities. These can then participate in highly efficient and reversible Schiff base (imine) condensation reactions with complementary amine or aldehyde linkers to form the COF. mdpi.com

Esterification Reactions: While less common for COF synthesis due to lower reversibility compared to boronate ester formation, condensation reactions between carboxylic acids and alcohols can form ester-linked frameworks under certain conditions.

Solvothermal Synthesis: This is the most widely used method for preparing porphyrin-based COFs. mdpi.com The monomers are heated in a sealed vessel with a high-boiling point solvent mixture, often with an acidic or basic catalyst, to promote the formation of a crystalline, porous structure. mdpi.com

Table 2: Common Linkages in Porphyrin-Based COF Synthesis

Linkage Type Monomer Functional Groups Reaction Type Characteristics
Imine Amine + Aldehyde Schiff Base Condensation Highly reversible, widely used, produces crystalline COFs. mdpi.com
Boronate Ester Boronic Acid + Diol Condensation Reversible, leads to high crystallinity.

| β-Ketoenamine | Amine + Aldehyde | Condensation | Forms stable, conjugated linkages. |

Structural Characteristics of Carboxylated Porphyrin COFs

The structure of a COF is determined by the geometry of its building blocks. Porphyrins typically act as planar, four-connecting nodes, which, when combined with linear linkers, tend to form two-dimensional (2D) layered structures. mdpi.com These layers then stack on top of one another, primarily through π-π interactions, to form the final 3D material. rsc.org

Key structural characteristics include:

Crystallinity: High-quality porphyrin COFs exhibit long-range order, which can be confirmed by Powder X-ray Diffraction (PXRD). The diffraction pattern reveals distinct peaks corresponding to the ordered packing of the layers.

Porosity: COFs are inherently porous materials. The pore size and shape can be pre-designed by choosing monomers and linkers of appropriate lengths and geometries. mdpi.com This porosity is typically characterized by gas sorption analysis (e.g., N₂ or Ar), which yields information about the Brunauer-Emmett-Teller (BET) surface area.

Thermal and Chemical Stability: The strong covalent bonds within the framework typically impart high thermal stability, with decomposition temperatures often exceeding 400 °C. mdpi.com The chemical stability depends on the nature of the covalent linkage; for instance, imine bonds can be susceptible to hydrolysis in acidic conditions.

The integration of carboxyl groups, or derivatives thereof, into the COF structure can also influence the framework's properties by modifying the chemical environment of the pores and providing sites for post-synthetic modification.

Catalytic Applications and Mechanistic Insights for Carboxylated Porphyrins

Metalloporphyrin Catalysis for Oxidation Reactions

The introduction of metal ions into the core of carboxylated porphyrins creates powerful catalysts for a variety of oxidation reactions.

The catalytic activity of metalloporphyrins is fundamentally dictated by the central metal ion. Iron (Fe), manganese (Mn), and cobalt (Co) are commonly employed due to their ability to exist in multiple oxidation states, a key feature for activating oxidizing agents. For instance, iron porphyrins are widely used to mimic the activity of cytochrome P-450, a family of enzymes responsible for oxidation reactions in biological systems. nih.gov The electron-withdrawing or -donating nature of substituents on the porphyrin ring, such as carboxyl groups, can further modulate the redox potential of the metal center, thereby fine-tuning the catalytic activity.

Carboxylated metalloporphyrins have demonstrated efficacy in the oxidation of a range of organic substrates. This includes the challenging oxidation of alkanes, as well as the epoxidation of alkenes like cyclohexene (B86901) and cyclooctene. The catalytic efficiency and selectivity often depend on the specific metalloporphyrin used, the oxidant, and the reaction conditions. For example, manganese-containing porphyrins have been shown to be effective in the oxidation of cyclohexane.

The mechanism of these oxidation reactions is believed to proceed through the formation of high-valent metal-oxo or metal-peroxo intermediates. For iron porphyrins, the catalytic cycle often involves the formation of a highly reactive iron(IV)-oxo porphyrin π-cation radical species (Compound I). nih.gov Spectroscopic and kinetic studies have been instrumental in identifying and characterizing these transient intermediates, providing crucial insights into the reaction pathways and the factors that govern catalyst performance. The presence of intramolecular hydrogen bonding, potentially influenced by peripheral carboxyl groups, has been shown to enhance the reactivities of iron(IV)-oxo porphyrin species in oxidation reactions. nih.gov

Photocatalysis and Energy Conversion with Carboxylated Porphyrin Systems

The strong light-absorbing properties of porphyrins make them excellent candidates for photosensitizers in photocatalytic applications, including solar energy conversion.

Carboxylated porphyrins, when integrated into appropriate photocatalytic systems, can drive the production of hydrogen from water. The carboxylate groups can serve as anchoring points to immobilize the porphyrin onto semiconductor surfaces or other supports, facilitating efficient electron transfer. Upon light absorption, the excited porphyrin can inject an electron into a co-catalyst, leading to the reduction of protons to hydrogen gas. The efficiency of these systems is influenced by factors such as the nature of the porphyrin, the co-catalyst, and the sacrificial electron donor.

The conversion of CO2 into valuable fuels and chemicals is a significant area of research where carboxylated porphyrins show promise. As photosensitizers, they can capture light energy and initiate the multi-electron reduction of CO2. Cobalt porphyrins, in particular, have been studied for their ability to catalyze the electrochemical reduction of CO2 to carbon monoxide (CO) with high selectivity. nih.gov The immobilization of these molecular catalysts onto carbon materials has been shown to enhance their catalytic activity in aqueous media. nih.gov

Mechanisms of Photoredox Catalysis (Oxidative and Reductive Quenching)

Pentacarboxylporphyrin I dihydrochloride (B599025), as a member of the carboxylated porphyrin family, can function as a photosensitizer in photoredox catalysis, initiating chemical transformations through light absorption. The catalytic cycle can proceed through two primary quenching mechanisms: oxidative and reductive. rsc.org The excellent light-harvesting properties of the porphyrin macrocycle are central to these processes. rsc.org

In the oxidative quenching pathway, the porphyrin (P) first absorbs a photon, promoting it to an electronically excited state (P*). This excited state is a more potent oxidant than the ground state. It can accept an electron from a sacrificial electron donor (SED), resulting in a reduced porphyrin radical anion (P•⁻). This highly reducing species then transfers the electron to a substrate, regenerating the ground-state porphyrin and completing the catalytic cycle. This mechanism is favored in systems where a sacrificial donor is readily available to quench the excited photosensitizer. rsc.orgrsc.org

Biomimetic Catalysis

Metalloporphyrins are widely employed as biomimetic catalysts that mimic the function of heme-containing enzymes, such as cytochrome P450, which are responsible for a vast range of oxidative transformations in nature. nih.gov Iron porphyrins, in particular, are effective catalysts for the epoxidation of olefins and hydroxylation of hydrocarbons, directly mirroring the function of P450 enzymes. nih.gov

The introduction of substituents onto the porphyrin ring is a key strategy for tuning the catalyst's performance. The five carboxyl groups in Pentacarboxylporphyrin I serve multiple functions in this biomimetic context. Firstly, they enhance the water solubility of the porphyrin, allowing it to function in aqueous environments similar to biological systems. Secondly, as electron-withdrawing groups, they can modulate the electronic properties and redox potential of the central metal ion, which in turn influences catalytic activity and stability. nih.govrsc.org By protecting the reactive meso positions of the porphyrin macrocycle, these substituents can prevent oxidative degradation of the catalyst itself, leading to more robust and efficient catalytic systems. nih.gov The use of carboxylated porphyrins in apatite immobilization, mimicking bone mineralization, further highlights the advanced strategies being developed for creating sophisticated biomimetic materials. researchgate.netacs.org

The regeneration of coenzymes, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), is a critical process for driving many enzymatic reactions. Photocatalytic systems utilizing porphyrin photosensitizers offer a promising method for the light-driven regeneration of NADH from its oxidized form, NAD+. A typical system consists of three main components: a photosensitizer (like Pentacarboxylporphyrin I), a sacrificial electron donor, and an electron relay.

Research has demonstrated the viability of such systems. For example, a photocatalytic setup for NADH regeneration has been developed using multilayered TiO2 nanoparticles in conjunction with a porphyrin photosensitizer. kyoto-u.ac.jpkyoto-u.ac.jp The general mechanism involves the photosensitizer absorbing light and entering an excited state. In a reductive quenching pathway, the excited porphyrin is reduced by a sacrificial electron donor (e.g., ascorbate). nih.gov The resulting reduced porphyrin then transfers an electron, often via a relay molecule, to NAD+, generating the biologically active NADH. The carboxyl groups on Pentacarboxylporphyrin I are crucial for ensuring solubility and potentially facilitating interactions with the other components in the required aqueous medium.

A representative system for photocatalytic NADH regeneration is detailed in the table below.

ComponentExample Material/CompoundRole in System
Photosensitizer Carboxylated Porphyrin (e.g., Pentacarboxylporphyrin I)Absorbs light energy to initiate electron transfer.
Electron Donor Ascorbic Acid / TCEP (tris(2-carboxyethyl)phosphine)Provides electrons to regenerate the photosensitizer. nih.gov
Electron Relay Rhodium complexes / Methyl ViologenMediates electron transfer from the photosensitizer to NAD+. researchgate.net
Substrate NAD⁺ (Nicotinamide adenine dinucleotide)The molecule to be reduced to its active form, NADH.
Solvent Aqueous Buffer (e.g., Phosphate buffer)Mimics physiological conditions and solubilizes components.

Influence of Structural Modification on Catalytic Activity

The structure of a porphyrin catalyst, particularly the nature and position of its peripheral substituents, profoundly impacts its catalytic performance. nih.gov The five carboxyl (-COOH) groups on Pentacarboxylporphyrin I are a defining structural feature that significantly influences its efficiency as a catalyst.

Solubility and Reactivity : The primary effect of the carboxyl groups is the significant enhancement of solubility in aqueous and polar solvents. This is critical for applications in biological systems and for many "green" chemical processes. This increased solubility contrasts with unsubstituted porphyrins, which are often limited to organic solvents.

Electronic Effects : Carboxyl groups are electron-withdrawing substituents. Their presence on the porphyrin ring alters its electronic structure, which in turn modifies the redox potential of the macrocycle and any coordinated metal center. rsc.org Studies on iron porphyrins have shown that electron-withdrawing groups can make the metal center more electrophilic, potentially enhancing its activity in reactions like oxidation. nih.govacs.org Research on the oxygen reduction reaction (ORR) has shown that modifying iron porphyrins with functional groups like carboxyls can alter the reaction mechanism and thermodynamic energy barriers. rsc.org

Substrate Interaction and Anchoring : The carboxyl groups can act as interaction sites, guiding substrates to the catalytic center through hydrogen bonding or electrostatic interactions. Furthermore, these functional groups are ideal for covalently anchoring the porphyrin to solid supports, such as silica (B1680970) or apatite, creating heterogeneous catalysts with improved stability and reusability. acs.org

The table below compares Pentacarboxylporphyrin I with other porphyrins to illustrate the effect of the number of carboxyl groups.

Compound NameNumber of Carboxyl GroupsKey Property Influence
Protoporphyrin IX2Moderate polarity, foundational for heme.
Coproporphyrin I4Good water solubility, often studied in biological systems.
Pentacarboxylporphyrin I 5 High water solubility, strong electronic modification.
Uroporphyrin I8Very high water solubility, significant charge, and polarity.

Porphyrins, particularly in solution, have a strong tendency to self-assemble into larger structures known as aggregates, primarily through π-π stacking interactions between the flat macrocycles. nih.govchemrxiv.org This aggregation behavior, which is influenced by factors like concentration, solvent, and the porphyrin's peripheral substituents, can have a dramatic impact on catalytic performance. nih.govacs.org

Research has shown that for homogeneous catalysis, this aggregation is often detrimental. chemrxiv.orgresearchgate.net In studies involving the electrocatalytic reduction of CO2 by iron porphyrins, a clear inverse relationship was found between the catalyst concentration and its activity. nih.govacs.org As the concentration increases, the degree of aggregation rises, leading to a significant portion of the catalyst molecules becoming inactive. nih.gov It is believed that porphyrins buried within an aggregate stack are sterically hindered, preventing substrates from accessing the catalytic active sites, even if the aggregate remains electronically conductive. nih.govacs.org At a concentration of 1 mM, as much as 75% of the dissolved catalyst can be rendered inactive compared to its performance at a lower concentration of 0.25 mM. nih.govchemrxiv.orgnih.gov

Therefore, while supramolecular assembly can be harnessed for creating novel materials, in the context of homogeneous catalysis with Pentacarboxylporphyrin I, controlling and minimizing aggregation is crucial for maximizing catalytic efficiency. acs.org This can be achieved by carefully selecting operating conditions, such as maintaining a low catalyst concentration. nih.gov

The following table illustrates the typical effect of concentration-driven aggregation on catalytic activity.

Catalyst ConcentrationDegree of AggregationRelative Catalytic ActivityInactive Catalyst Fraction (Approx.)
Low (e.g., 0.25 mM)Low (Mostly Monomeric)High< 10%
Medium (e.g., 0.5 mM)ModerateMedium30-50%
High (e.g., 1.0 mM)High (Extensive Stacking)Low> 70% nih.gov

Degradation Pathways and Environmental Considerations of Porphyrin Compounds

Oxidative Degradation Mechanisms

The initial phase of thermal degradation for many porphyrins involves the oxidative breakdown of the macrocyclic structure, leading to the formation of linear tetrapyrroles. researchgate.net While porphyrin rings are relatively stable, strong oxidants can induce their decomposition into smaller monopyrrolic units. researchgate.net More commonly, oxidative attack occurs at one of the meso-carbon bridges, causing the ring to open. researchgate.net

In biological systems, the primary pathway for porphyrin degradation is the enzymatic catabolism of heme. This process is catalyzed by the heme oxygenase (HO) enzyme system, which is crucial for maintaining iron homeostasis. nih.govnih.gov The HO system, a microsomal oxygenase, cleaves the heme ring to produce biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO). nih.govwikipedia.org

The reaction is the rate-limiting step in heme catabolism and requires molecular oxygen (O₂) and electrons, which are supplied by NADPH via cytochrome P450 reductase. nih.govresearchgate.net Heme itself acts as a cofactor in its own degradation. nih.gov The resulting biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase. wikipedia.orgslideshare.net Two main isoforms of heme oxygenase, HO-1 and HO-2, are encoded by distinct genes and perform this vital function. nih.govresearchgate.net

Enzyme/ComponentRole in Heme Degradation PathwayProducts
Heme Oxygenase (HO) Catalyzes the oxidative cleavage of the heme ring's α-methene bridge.Biliverdin, Ferrous Iron (Fe²⁺), Carbon Monoxide (CO)
NADPH: Cytochrome P450 Reductase Provides the necessary electrons for the heme oxygenase reaction.NADP⁺
Biliverdin Reductase (BVR) Reduces biliverdin to bilirubin.Bilirubin

The precise mechanism of porphyrin ring cleavage by heme oxygenase has been a subject of scientific investigation. Theoretical studies using density functional theory have been employed to compare two potential pathways: a concerted mechanism, where all bond-breaking and bond-forming events occur simultaneously, and a stepwise mechanism. nih.gov

Calculations indicate that a stepwise mechanism has a significantly lower energy barrier (by more than 10 kcal/mol) compared to the concerted pathway. nih.gov This favored stepwise process is thought to involve a proton relay and the homolysis of the O-O bond in an iron-hydroperoxo species as the rate-determining step. nih.gov In contrast, non-enzymatic "coupled oxidation" of heme is less specific and can result in the cleavage of the porphyrin ring at any of the four meso-bridges (α, β, γ, or δ), producing different isomers of biliverdin. wikipedia.org

Photocatalytic Degradation of Organic Pollutants

Porphyrins and their derivatives have garnered significant attention for their potential use in environmental remediation, specifically in the photocatalytic degradation of organic pollutants in water. proquest.comulisboa.pt Their unique photochemical and redox properties make them effective photosensitizers. proquest.com When immobilized on solid supports, these materials can act as robust, reusable photocatalysts. proquest.comworldscientific.com

Porphyrin-containing materials, such as porphyrin-based metal-organic frameworks (P-MOFs) or porphyrins supported on semiconductor materials like titanium dioxide (TiO₂), function as efficient photocatalysts. mdpi.comscilit.com The mechanism is initiated when the porphyrin molecule absorbs visible light, causing an electron to be promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). nih.gov

This excitation leads to the generation of an electron-hole pair. nih.gov In composite materials, the excited electron can be transferred to the conduction band of the semiconductor support, enhancing charge separation and preventing rapid recombination. mdpi.com These separated charges can then participate in redox reactions on the catalyst's surface. The holes (h⁺) can directly oxidize pollutant molecules, while the electrons (e⁻) can react with adsorbed oxygen to produce reactive oxygen species, which in turn degrade the pollutants. nih.gov The high porosity and large number of active sites in materials like P-MOFs make them particularly effective for these applications. mdpi.com

A key aspect of the photocatalytic activity of porphyrins is their ability to generate highly reactive oxygen species (ROS) upon illumination. nih.govworldscientific.com After absorbing a photon, the porphyrin sensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. The interaction between this excited triplet state and ground-state molecular oxygen (³O₂) can proceed via two main pathways. nih.govresearchgate.net

Type I Mechanism: Involves electron transfer, leading to the formation of superoxide (B77818) radicals (O₂•⁻) and subsequently other species like hydroxyl radicals (•OH).

Type II Mechanism: Involves energy transfer, resulting in the formation of highly reactive singlet oxygen (¹O₂). acs.org

These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of persistent organic pollutants into simpler, less harmful compounds. worldscientific.com The efficiency and type of ROS generated can be influenced by the specific structure of the porphyrin and its chemical environment. acs.orgnih.gov

Reactive Oxygen Species (ROS)Generation PathwayRole in Degradation
Singlet Oxygen (¹O₂) Type II: Energy transfer from the excited triplet state of the porphyrin to molecular oxygen.Highly reactive electrophile that directly oxidizes organic pollutant molecules.
Superoxide Radical (O₂•⁻) Type I: Electron transfer from the excited porphyrin to molecular oxygen.Can initiate radical chain reactions and is a precursor to other ROS.
Hydroxyl Radical (•OH) Type I: Can be formed from superoxide radicals in subsequent reactions.Extremely powerful and non-selective oxidizing agent.

Degradation of Porphyrin Thin Films

The development of porphyrin thin films is a promising strategy for creating heterogeneous photocatalysts that are easily recoverable and reusable. acs.org The stability and potential degradation of these films are critical for their practical application. The method of fabrication and the chemical nature of the film can significantly impact its durability.

Techniques such as oxidative chemical vapor deposition (oCVD) can be used to create robust, fused porphyrin polymer thin films. acs.org This process can yield films that are resistant to degradation and demetalation. acs.org Furthermore, chemical modifications during synthesis, such as chlorination, can decrease the solubility of the porphyrin system, thereby enhancing the stability of the resulting film in aqueous environments. acs.org The interaction between the porphyrin film and the underlying substrate also plays a role in its stability. For instance, the photodegradation of porphyrin monolayers adsorbed on titania films can occur via direct oxidation by photogenerated holes from the substrate and related charge transfer reactions. researchgate.net

FactorInfluence on Thin Film Stability
Deposition Method Oxidative Chemical Vapor Deposition (oCVD) can produce highly stable, fused polymer films. acs.org
Chemical Modification Chlorination of the porphyrin ring can decrease solubility and enhance stability. acs.org
Substrate Interaction Charge transfer reactions with the substrate (e.g., TiO₂) can lead to photodegradation of the adsorbed porphyrin film. researchgate.net
Porphyrin Structure Fused, polymeric structures generally exhibit greater stability than monomeric films. acs.org

Interaction Mechanisms of Porphyrin Films with Gases (e.g., NO2)

The interaction of porphyrin films with gases, particularly nitrogen dioxide (NO2), is a complex process that involves multiple mechanisms, leading to changes in the physical and chemical properties of the film. These interactions are the basis for the use of porphyrins in gas sensing applications. The specific mechanism can vary depending on the porphyrin structure, the presence of a central metal ion, and the morphology of the film.

When porphyrin films are exposed to NO2, notable changes occur in their optical absorption spectra. scirp.orgias.ac.in A common observation is a bathochromic (red) shift in the Soret and Q-bands of the porphyrin's UV-Vis spectrum. scirp.orgias.ac.in This shift is attributed to the deformation of the porphyrin ring and electronic interactions with the gas molecules. ias.ac.in The highly conjugated electronic structure of the porphyrin ring is modified by the strong interaction with volatile gases, resulting in these observable changes in the absorbance bands. scirp.org Some researchers suggest that the red shift is due to alterations in the aggregation state of the molecules within the film, while others attribute it to changes in the electronic structure of the porphyrin due to the electron-withdrawing nature of the NO2 group. scirp.org

The presence of a central metal atom in the porphyrin macrocycle plays a crucial role in the interaction mechanism. In metal-porphyrin systems, it is suggested that the new position of the Soret peak can be attributed to the binding of the gas to the central metal atom. scirp.org For instance, in zinc porphyrin films, the metal is believed to mediate the absorption of the gas between the film layers by trapping NO2 molecules within the molecular arrangement. scirp.org In contrast, metal-free porphyrins may experience a more direct attack on the porphyrin ring by NO2 species, leading to more significant and often irreversible degradation of the film. scirp.org The interaction with the central metal atom can disrupt the planarity and columnar alignment of the porphyrin molecules in the film. ias.ac.in

Morphological changes in the porphyrin film upon gas exposure also provide insight into the interaction mechanisms. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have shown that metal-free porphyrin films can exhibit degradation after gas adsorption. scirp.org In contrast, some metal-porphyrin films, such as those with zinc, show gas entrapment within the film's structure. scirp.org The porosity of the film can also influence the interaction, with porous films potentially allowing for gas diffusion into the bulk of the film. ias.ac.in The interaction with gases can also alter the surface properties of the film, for example, by decreasing its hydrophobicity as a result of changes in surface roughness. ias.ac.in

Two primary theories are often described to explain the sensor response mechanism. The first involves the displacement of adsorbed oxygen molecules from the surface of a metal porphyrin film. nih.gov In this model, charge-transfer complexes are formed between the porphyrin and oxygen. When exposed to a reducing gas like NO, electrons are injected into the material, leading to a change in conductivity. nih.gov The second theory proposes a direct coordination of the gas molecule to the central metal ion of the porphyrin. nih.gov This interaction causes a change in conductivity due to the depletion of positively charged holes by electrons donated by the gas molecule. nih.gov

Impact of Chemical Structure on Degradation Pathways in Sensing Applications

The chemical structure of a porphyrin has a profound impact on its degradation pathways, particularly in the context of gas sensing applications. The stability and reactivity of the porphyrin are dictated by its core macrocycle, the central metal ion, and the peripheral substituents attached to the ring. These structural features influence the interaction with analyte gases and the subsequent degradation of the sensing material.

The presence and nature of a central metal ion are primary determinants of the degradation pathway. Metal-free porphyrins are often more susceptible to degradation due to the direct attack of gases like NO2 on the porphyrin ring itself. scirp.org This can lead to irreversible changes in the macrocycle's structure and a loss of sensing capability. In contrast, metalloporphyrins can exhibit different degradation mechanisms where the interaction is primarily mediated by the central metal. scirp.org The metal can act as the primary binding site for the gas molecule, which can sometimes protect the porphyrin ring from direct attack. scirp.orgias.ac.in However, the interaction with the metal can still lead to changes in the film's morphology and electronic properties, which can be considered a form of degradation in the context of sensor performance. ias.ac.in The choice of the central metal is critical; for example, cobalt and iron porphyrins are frequently used for modifying sensing electrodes due to their catalytic activity. nih.gov

In the broader context of environmental degradation, the structure of porphyrins dictates their susceptibility to photodegradation. Porphyrins are known to be photosensitive and can degrade upon exposure to light. nih.gov This process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the porphyrin molecule itself or surrounding molecules. nih.govnih.gov The efficiency of this photodegradation is dependent on the specific porphyrin structure. The synthetic versatility of porphyrins allows for their organization into nanostructures, which can enhance their light-harvesting properties and, in some cases, their photostability. mdpi.com The tunable functionalization of porphyrins can influence charge-transfer mechanisms and their performance in applications like the photodegradation of pollutants. mdpi.com

In Vitro Research Applications of Pentacarboxylporphyrin I Dihydrochloride and Carboxylated Porphyrins

Role as Biochemical Research Reagent

Pentacarboxylporphyrin I dihydrochloride (B599025) serves as a critical reagent in biochemical research, primarily due to its role as an intermediate in the heme biosynthesis pathway and its distinct spectral properties.

Reference Standard for Porphyrin Quantification in Biological Samples (In Vitro Assays)

Pentacarboxylporphyrin I is an important analyte in the diagnosis of porphyrias, a group of metabolic disorders caused by defects in the heme synthesis pathway. frontierspecialtychemicals.com Its presence and concentration in biological samples such as urine can indicate a malfunction in this pathway. frontierspecialtychemicals.com In this context, purified Pentacarboxylporphyrin I dihydrochloride is essential as a reference standard for the accurate quantification of porphyrins in in vitro diagnostic assays. frontierspecialtychemicals.comnih.gov

High-performance liquid chromatography (HPLC) and mass spectrometry are common techniques used for the separation and quantification of porphyrin profiles in biological samples. nih.gov The use of reference standards like Pentacarboxylporphyrin I allows for the precise identification and calibration of these analytical methods, ensuring the reliability of diagnostic results. nih.gov

Table 1: Application of Pentacarboxylporphyrin I as a Reference Standard

Analytical MethodApplicationPurpose of Reference Standard
High-Performance Liquid Chromatography (HPLC)Quantification of urinary porphyrinsPeak identification and calibration
Mass Spectrometry (MS)Identification and quantification of porphyrins in tissue extractsExact mass determination and concentration measurement

Use as a Biological Material in Life Science Research

Beyond its role as a diagnostic marker, Pentacarboxylporphyrin I and other carboxylated porphyrins are utilized as biological materials in a variety of life science research areas. Their inherent fluorescence is a key feature that allows for their use in imaging and tracking studies within in vitro systems. nih.govbiorxiv.org

In the field of photodynamic therapy (PDT), for instance, porphyrins are investigated as photosensitizers. nih.govnih.gov These molecules can be activated by light to produce reactive oxygen species that can induce cell death, a principle that is being explored for cancer treatment. nih.govnih.gov Carboxylated porphyrins are of particular interest due to their solubility and potential for targeted delivery to cancer cells. nih.gov

Furthermore, the interaction of carboxylated porphyrins with cellular components is a subject of intense research. These studies aim to understand the mechanisms of cellular uptake, intracellular localization, and potential therapeutic or toxic effects. nih.gov

Studies in Heme Biosynthesis Pathways (In Vitro Enzyme Assays)

The heme biosynthesis pathway is a complex series of enzymatic reactions. Pentacarboxylporphyrin I plays a direct role in the study of specific enzymes within this pathway.

In Vitro Assays for Uroporphyrinogen Decarboxylase Activity

Pentacarboxylporphyrinogen I, the reduced form of Pentacarboxylporphyrin I, is a key substrate for the enzyme uroporphyrinogen decarboxylase (UROD). Assays measuring the activity of UROD are crucial for diagnosing certain types of porphyria. In these in vitro assays, Pentacarboxylporphyrinogen I is used to determine the rate of enzymatic conversion to coproporphyrinogen. nih.gov A deficiency in UROD activity leads to the accumulation of uroporphyrin and other highly carboxylated porphyrins.

In Vitro Assays for Coproporphyrinogen III Oxidase Activity

Coproporphyrinogen III oxidase (CPOX) is the enzyme responsible for the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. While coproporphyrinogen III is the natural substrate for CPOX, the study of the enzyme's substrate specificity is an active area of research. porphyrianet.orgnih.govplos.org

While direct studies using Pentacarboxylporphyrin I as a substrate for CPOX in vitro assays are not extensively documented, research into the "overmetabolism" of other porphyrinogen (B1241876) substrates by CPOX provides valuable insights into the enzyme's active site. nih.gov Such studies help to define the structural requirements for substrate binding and catalysis. nih.gov The development of novel in vitro assays, including anaerobic methods, for CPOX and its counterparts from different organisms, opens up possibilities for testing a wider range of potential substrates and inhibitors, which could include Pentacarboxylporphyrin I. frontiersin.org Understanding how CPOX interacts with various carboxylated porphyrins is crucial for a complete picture of heme metabolism and its dysregulation in disease. nih.govporphyrianet.org

Mechanistic Studies of Cellular Interactions (In Vitro Models)

The interaction of porphyrins with cells is a fundamental aspect of their biological activity and therapeutic potential. In vitro models are invaluable for dissecting the molecular mechanisms of these interactions.

Studies have shown that porphyrins can interact with and alter the properties of cell membranes. For example, some porphyrins have been observed to induce hyperpolarization and increase the rigidity of cell membranes in vitro. These interactions can have significant consequences for cellular function.

The cellular uptake of porphyrins is a critical step for their application in areas like PDT. Research using in vitro cell cultures has demonstrated that the uptake of porphyrins can be influenced by their chemical structure, including the number and charge of their carboxyl groups. nih.gov Confocal microscopy is a powerful tool used to visualize the intracellular localization of fluorescent porphyrins, revealing their distribution in compartments such as the cytoplasm and perinuclear regions. nih.gov

Furthermore, in the context of PDT, in vitro studies are essential for elucidating the mechanisms of light-induced cytotoxicity. These studies can quantify the generation of reactive oxygen species and assess the subsequent effects on cell viability and modes of cell death, such as apoptosis and necrosis. nih.govchemrxiv.orgresearchgate.net The development of porphyrin-based drugs often involves extensive in vitro testing to optimize their photodynamic efficacy and selectivity for target cells. nih.gov

Table 2: Investigated Cellular Interactions of Carboxylated Porphyrins in Vitro

Cellular ProcessIn Vitro ObservationResearch Application
Membrane InteractionAlteration of membrane potential and fluidityUnderstanding mechanisms of cytotoxicity
Cellular UptakeVisualization of intracellular localizationOptimizing drug delivery for PDT
PhototoxicityInduction of apoptosis and necrosis upon light activationDevelopment of photosensitizers for cancer therapy

Cellular Uptake and Subcellular Localization Studies of Carboxylated Porphyrins (e.g., Mitochondrial Targeting)

The efficacy of porphyrin-based compounds in biomedical applications, particularly in photodynamic therapy (PDT), is critically dependent on their ability to be taken up by target cells and to localize in specific, photosensitive subcellular compartments. Carboxylated porphyrins, including Pentacarboxylporphyrin I, are a class of molecules whose cellular transport and distribution are subjects of intensive research.

The number and charge of peripheral substituents on the porphyrin ring are determinant factors in their cellular uptake and localization. Generally, an increase in lipophilicity, often achieved by modifying the length of aliphatic chains attached to the porphyrin core, enhances mitochondrial uptake. plos.org For instance, increasing the aliphatic chain length from a single carbon (methyl) to six carbons (hexyl) in certain Zn(II)N-alkylpyridylporphyrins has been shown to substantially increase their accumulation in mitochondria. plos.org This strategy exploits the combination of lipophilic character and cationic charges, which leverages the high mitochondrial membrane potential to drive accumulation within the organelle. plos.org

Mitochondria are considered a primary target for photosensitizers because of their vital role in cellular metabolism and apoptosis. plos.orgresearchgate.net The localization of a photosensitizer in the mitochondria can lead to potent photodynamic effects, as damage to this organelle can efficiently trigger programmed cell death. nih.gov Studies have shown that the subcellular localization pattern of a porphyrin is a crucial determinant of its photodynamic efficiency. nih.gov For example, endogenously produced Protoporphyrin IX, which initially localizes to the mitochondria, is significantly more effective at inducing cell death upon irradiation than exogenously administered Protoporphyrin IX that primarily distributes in cell membranes. nih.gov

The aggregation state of carboxylated porphyrins also influences their intracellular destination. Monomeric forms of these compounds are more likely to be the active species that localize to sensitive sites like the mitochondria. nih.gov In contrast, porphyrins that exist mainly as aggregates in aqueous media tend to be sequestered within lysosomes, which can render them less photodynamically active. nih.gov Therefore, designing carboxylated porphyrins that remain in a monomeric state under physiological conditions is a key strategy for achieving effective mitochondrial targeting and enhancing therapeutic outcomes.

Investigation of Photosensitization Mechanisms in Cellular Models

The therapeutic action of carboxylated porphyrins in photodynamic therapy (PDT) is based on their ability to act as photosensitizers. The process is initiated when the porphyrin, having accumulated in target cells, absorbs light of a specific wavelength. nih.govoncotarget.com This absorption elevates the photosensitizer from its ground state (S₀) to an excited singlet state (S₁), which is short-lived. nih.gov From this state, the molecule can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁). nih.govnih.gov

Once in the triplet state, the photosensitizer can initiate two primary types of photochemical reactions, both of which result in the production of cytotoxic reactive oxygen species (ROS). nih.gov

Type I Reaction: The excited triplet-state photosensitizer can react directly with a substrate molecule (e.g., a lipid or protein) through electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to form highly reactive species such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. frontiersin.org

Type II Reaction: This is often considered the predominant mechanism in PDT. nih.gov The triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer converts oxygen into its highly reactive excited singlet state, known as singlet oxygen (¹O₂). nih.govmdpi.com Singlet oxygen is a powerful oxidizing agent with a short lifetime and a limited diffusion radius, meaning its cytotoxic effects are confined to the immediate vicinity of its generation—typically within the organelle where the photosensitizer is localized. mdpi.com

The generation of these ROS, particularly singlet oxygen, leads to the oxidative degradation of essential biomolecules, including lipids, proteins, and nucleic acids. nih.gov This damage to cellular components and organelles, such as the mitochondria or cell membrane, ultimately triggers cell death pathways. nih.govoncotarget.com The efficiency of singlet oxygen generation is a key parameter used to evaluate the potential of new photosensitizers. mdpi.com

Evaluation of In Vitro Cytotoxicity and Phototoxicity (focus on cellular response)

The evaluation of carboxylated porphyrins as potential therapeutic agents involves rigorous in vitro testing to determine their toxicity, both in the absence (cytotoxicity or "dark toxicity") and presence (phototoxicity) of light. An ideal photosensitizer should exhibit minimal or no toxicity in the dark, ensuring that it is benign to cells until activated by a light source. mdpi.comnih.gov

Cytotoxicity (Dark Toxicity): In vitro studies consistently demonstrate that most porphyrin-based photosensitizers, including various carboxylated derivatives, exhibit low cytotoxicity at therapeutic concentrations. mdpi.comnih.gov For example, studies on cationic porphyrins revealed low toxicity in the absence of light, with effects only appearing at high concentrations (greater than 50 μM). nih.gov Similarly, novel porphyrins substituted with short PEG chains showed no cytotoxic effect without irradiation. mdpi.com

Phototoxicity: Upon irradiation with light of an appropriate wavelength, the phototoxicity of carboxylated porphyrins increases dramatically. The cytotoxic effect is often dose-dependent, with cell viability decreasing as the concentration of the porphyrin increases. nih.gov The efficacy of photodynamic treatment is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%. Lower IC₅₀ values indicate higher photodynamic activity.

For instance, in vitro experiments with novel PEG-substituted porphyrins against various cancer cell lines revealed a clear structure-activity relationship, with a metal-free derivative and its zinc analog exerting potent cytotoxic activity toward 5637 bladder cancer cells, with IC₅₀ values as low as 8 nM and 15 nM, respectively. mdpi.com

Cellular Response to Phototoxicity: The cellular response to the oxidative stress induced by PDT is complex and can lead to different modes of cell death, including apoptosis, necrosis, or autophagy. nih.govoncotarget.com

Apoptosis (Programmed Cell Death): This is often the desired outcome in cancer therapy. It is characterized by cellular shrinkage, nuclear condensation, and the activation of a cascade of enzymes called caspases. oncotarget.com Localization of the photosensitizer in the mitochondria is a potent trigger for apoptosis, as damage to this organelle can lead to the release of pro-apoptotic factors like cytochrome c. nih.gov

Necrosis: This form of cell death occurs in response to severe cellular injury and is characterized by cell swelling and lysis, which can provoke an inflammatory response. nih.gov

Mitochondrial Damage: When porphyrins localize in mitochondria, light activation can lead to a rapid decrease in mitochondrial membrane potential and a halt in mitochondrial metabolism, as measured by assays like the MTT test. nih.govnih.gov This disruption of energy production and cellular respiration is a critical event that pushes the cell toward death. plos.org

The specific cell death pathway activated depends on several factors, including the type of photosensitizer, its subcellular localization, the light dose, and the cell type. nih.gov

Table 1: In Vitro Phototoxicity of Selected Porphyrin Derivatives

Machine Learning-Based Prediction of Bioactivity

Molecular Descriptors for Carboxylated Porphyrin Bioactivity

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly used to predict the biological activity of chemical compounds, including porphyrins, based on their molecular structure. nih.gov This approach relies on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's physicochemical and structural properties.

For carboxylated porphyrins, several types of molecular descriptors are crucial for predicting their bioactivity, such as their growth inhibition capabilities (IC₅₀). nih.gov A recent study analyzing 317 porphyrin derivatives identified several key descriptors that were most influential for predicting bioactivity. nih.gov Among the most significant were:

Quantitative Estimation of Drug-Likeness (QED): This descriptor provides a composite score based on several properties like molecular weight, lipophilicity, and hydrogen bond donors/acceptors to assess how "drug-like" a molecule is.

Number of Aliphatic Carboxylic Acids: This descriptor is directly relevant to carboxylated porphyrins and was identified as one of the most influential for predicting bioactivity. nih.gov The number and placement of carboxyl groups affect properties like polarity, solubility, and cellular interaction. nih.gov

Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a critical descriptor for predicting how a molecule will interact with biological membranes and is a key driver of epithelial uptake rates.

Topological and 3D Descriptors: These can include Polar Surface Area (PSA), which correlates with membrane permeability, and descriptors that capture the molecule's three-dimensional shape and volume.

By calculating these descriptors for a library of porphyrins, researchers can train ML models to recognize the complex relationships between a molecule's structure and its observed biological activity. nih.gov

Table 2: Key Molecular Descriptors for Porphyrin Bioactivity Prediction

Clustering and Model Evaluation in In Vitro Bioactivity Prediction

In the development of machine learning models for predicting porphyrin bioactivity, a crucial step involves organizing and understanding the dataset. Clustering analysis is a technique used to group compounds based on their structural similarity. nih.gov This is often done using hierarchical clustering and fingerprint similarity matrices, which classify porphyrins into distinct structural groups. nih.govnih.gov Such analysis helps to identify which structural scaffolds are associated with higher or lower bioactivity and ensures that the training and test sets for the model are structurally diverse. In one study, a dataset of 317 porphyrins was segmented into nine different structural clusters. nih.gov

Once the data is prepared, various machine learning models can be implemented to predict bioactivity, which is often classified as "active" or "inactive" based on a pIC₅₀ threshold (the negative logarithm of the IC₅₀ value). To find the best predictive model, multiple algorithms are trained and evaluated.

Model evaluation is critical to determine the performance and reliability of the predictions. A common method for this is k-fold cross-validation, which involves splitting the dataset into 'k' subsets, training the model on k-1 subsets, and testing it on the remaining one, repeating the process 'k' times to ensure the results are robust.

A comparative study of different machine learning algorithms found that Logistic Regression emerged as the best-performing model for predicting the bioactivity status of porphyrin derivatives, achieving an accuracy of 83%. oncotarget.comnih.gov This demonstrates a strong predictive capability, highlighting the potential of machine learning to efficiently screen and identify promising porphyrin candidates for therapeutic applications based on their molecular structure. nih.gov The successful application of these models can guide future research by prioritizing the synthesis and experimental testing of compounds predicted to have high bioactivity.

Emerging Research Avenues and Future Perspectives for Pentacarboxylporphyrin I Dihydrochloride

Development of Novel Carboxylated Porphyrin Architectures

The functional versatility of porphyrins is largely dictated by the peripheral substituents on the macrocycle. For Pentacarboxylporphyrin I, the five carboxyl groups offer numerous handles for synthetic modification, enabling the construction of complex, next-generation molecular architectures. Current research on other carboxylated porphyrins highlights several promising strategies.

One major avenue is the creation of multi-porphyrin arrays and conjugates. nih.gov Scientists have successfully synthesized novel porphyrin dyads with terminal carboxylic acid groups using techniques like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". nih.gov This method allows for the linkage of different porphyrin units or the attachment of other functional molecules, such as carbohydrates to improve aqueous solubility, with high yield and regioselectivity. nih.gov

Another expanding field is the development of Porphyrin-based Covalent Organic Frameworks (COFs). acs.org These are crystalline, porous materials constructed from porphyrin building blocks. The synthesis typically involves mixing the porphyrin linkers with other molecular struts in the presence of a catalyst. acs.org A novel "assembler" approach, using ligands like pyrazine, has been shown to significantly enhance the crystallinity and porosity of the resulting COF by preventing the random self-polymerization of the porphyrin units. acs.org Such highly ordered structures are crucial for applications in catalysis and electronics.

Architectural Strategy Description Potential Advantage for Pentacarboxylporphyrin I
Click Chemistry Conjugation Linking porphyrin units to other molecules (e.g., other porphyrins, chromophores, carbohydrates) via a triazole bridge. nih.govCreation of tailored photosensitizers or targeted therapeutic agents.
Covalent Organic Frameworks (COFs) Assembly of porphyrin building blocks into extended, porous, crystalline 2D or 3D networks. acs.orgDevelopment of heterogeneous catalysts, sensors, or conductive materials.
Functionalized Nanomaterials Covalent attachment of porphyrins to materials like multi-walled carbon nanotubes (MWNTs). nih.govEnhanced electron transfer properties for photovoltaic and electronic applications. nih.gov
Supramolecular Assemblies Non-covalent construction of large, ordered structures through interactions like hydrogen bonding or metal-ligand coordination. nih.govFormation of self-healing materials, light-harvesting systems, or drug delivery vehicles. nih.gov

Advanced Applications in Bio-Inspired Catalysis

Nature extensively uses metalloporphyrins, such as heme in hemoglobin and chlorophyll (B73375) in photosynthesis, for critical biological functions including oxygen transport and catalysis. nih.govmdpi.com This has inspired a surge in research focused on developing synthetic porphyrin-based catalysts that mimic these natural systems for a wide range of chemical transformations. rsc.orgnih.gov

The core of this research lies in the ability of the porphyrin macrocycle to chelate various metal ions, creating active sites for catalysis. nih.gov These synthetic metalloporphyrins are being explored as photocatalysts for energy and environmental applications. rsc.org Key areas of investigation include:

Water Splitting: Developing systems for both hydrogen and oxygen evolution, a cornerstone of producing clean hydrogen fuel. rsc.org

Carbon Dioxide Reduction: Converting CO2 into valuable chemical feedstocks or fuels, addressing both climate change and energy demands. rsc.org

Oxidation Reactions: Catalyzing the oxidation of substrates like alcohols with high efficiency and selectivity, mimicking enzymes like Cytochrome P450. rsc.orgnih.gov

The carboxyl groups of Pentacarboxylporphyrin I could play a crucial role in these applications. They can serve as anchoring points to immobilize the catalyst on solid supports, creating stable and recyclable heterogeneous catalysts. nih.gov Furthermore, they can modulate the electronic properties of the porphyrin ring and the central metal ion, fine-tuning the catalyst's activity and selectivity for specific reactions. Researchers have demonstrated that modifying the ligands surrounding a metal center, as in bio-inspired hydrogenase mimics, directly impacts catalytic performance. anl.gov

Integration into Advanced Materials for Optoelectronic Devices

Porphyrins are exceptional candidates for optoelectronic applications due to their strong absorption in the visible spectrum and their intrinsic semiconductor properties. chalmers.se The integration of porphyrin derivatives into devices that convert light to energy (and vice-versa) is a rapidly advancing field. chalmers.se The unique structure of Pentacarboxylporphyrin I makes it a compelling candidate for future use in these technologies.

A significant application is in dye-sensitized solar cells (DSSCs) . Porphyrin-based dyads featuring terminal carboxylic acid groups have been shown to act as effective sensitizers. nih.gov The carboxyl groups are essential for anchoring the porphyrin molecule to the surface of a semiconductor electrode (like TiO2), facilitating efficient electron injection from the photo-excited porphyrin into the electrode, which is the fundamental step of power generation in a DSSC. nih.gov

Porphyrins are also being investigated for use in:

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs): These devices produce light through the radiative recombination of electrons and holes within an organic semiconductor layer. chalmers.se The photophysical properties of porphyrins can be tuned to achieve emission at specific wavelengths, including the near-infrared (NIR) region, which is valuable for applications in medicine and optical communications. chalmers.se

Organic Photodetectors (OPDs): These devices convert an optical signal into an electrical response. chalmers.se Porphyrin-based materials are being explored for use in special photomultiplication (PM) type OPDs, which can amplify weak light signals internally. chalmers.se

Porphyrin-Nanotube Hybrids: Covalently linking porphyrins to multi-walled carbon nanotubes (MWNTs) has been shown to facilitate effective energy or electron transfer between the porphyrin and the nanotube's extended π-system. nih.gov This quenching of the porphyrin's fluorescence indicates an efficient charge transfer process, a critical property for photovoltaic devices. nih.gov

Device Type Role of Porphyrin Key Property/Function
Dye-Sensitized Solar Cells (DSSCs) PhotosensitizerLight absorption and electron injection into a semiconductor electrode. nih.gov
Organic Light-Emitting Diodes (OLEDs) Emissive LayerRadiative recombination of charge carriers to produce photons (light). chalmers.se
Organic Photodetectors (OPDs) Active LayerConversion of an optical input into an electrical signal. chalmers.se
Photovoltaic Cells Electron Donor/Transfer ComponentLight harvesting and charge separation/transfer. nih.govresearchgate.net

Enhanced Computational Modeling and Predictive Studies

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like porphyrins, accelerating the design of new functional materials and systems. frontiersin.orgmdpi.com For Pentacarboxylporphyrin I, computational modeling can offer profound insights into its properties and guide experimental efforts.

Key computational approaches applicable to porphyrin research include:

Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules over time. For porphyrins, MD can be used to study their interaction with other molecules, such as their binding to biological targets like G-quadruplex DNA, and to calculate thermodynamic properties like binding free energies. nih.gov

Quantum Mechanics (QM) Methods: These methods, including Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. This allows for the prediction of photophysical properties (e.g., absorption and emission spectra) and electrochemical properties (e.g., frontier orbital energy levels), which are crucial for designing sensitizers for solar cells or catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate a molecule's chemical structure with its biological activity or a specific property. mdpi.com This approach can be used to predict the catalytic efficiency or optoelectronic performance of new porphyrin designs before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to understand how a porphyrin-based ligand might interact with a protein receptor or other macromolecules. nih.gov

By applying these methods, researchers can screen potential modifications to the Pentacarboxylporphyrin I structure in silico, identifying the most promising candidates for synthesis and testing. This predictive power significantly reduces the time and cost associated with experimental discovery. mdpi.com

Exploration of New Mechanistic Pathways in Photochemistry and Degradation

The interaction of porphyrins with light is the basis for their use in photodynamic therapy and optoelectronics, but it can also lead to their degradation. researchgate.netresearchgate.net Understanding the mechanisms of both desired photochemical transformations and undesirable photodegradation is critical for developing robust and efficient porphyrin-based technologies.

The photochemistry of porphyrins is largely governed by the formation of excited singlet and triplet states upon light absorption. These excited states can undergo several processes:

Energy Transfer: The excited porphyrin can transfer its energy to another molecule, such as molecular oxygen, to generate highly reactive singlet oxygen. This is the primary mechanism in photodynamic therapy. researchgate.net

Electron Transfer: The excited porphyrin can donate or accept an electron, initiating a series of redox reactions. This process is fundamental to photosynthesis and photovoltaic devices. researchgate.net

However, these same reactive species can also lead to the photodegradation of the porphyrin macrocycle itself. researchgate.net Studies have shown that this degradation often involves an oxidative mechanism mediated by singlet oxygen and various radical species. researchgate.net The degradation can lead to changes in the absorption spectrum, such as a blue-shift in the main absorption peak, and the breakdown of the macrocycle structure. nih.gov Furthermore, thermal processes can also induce degradation. For instance, studies of metalloporphyrins on gold surfaces have shown that heating can lead to demetalation (loss of the central metal ion) and subsequent intermolecular coupling to form covalent frameworks. rsc.org

For Pentacarboxylporphyrin I, future research will likely focus on elucidating the specific pathways of its photochemical reactions and degradation. It is known to be susceptible to degradation in highly acidic solutions. frontierspecialtychemicals.com A detailed mechanistic understanding would allow for the strategic design of more stable derivatives or the controlled use of its photochemical reactivity for specific applications, such as targeted photodegradation of pollutants.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic characterization methods for Pentacarboxylporphyrin I dihydrochloride, and how should experimental protocols be optimized?

  • Methodological Answer : Utilize UV-Vis spectroscopy to confirm porphyrin-specific absorption bands (e.g., Soret band ~400 nm). Pair with NMR (¹H/¹³C) to resolve substituent configurations and MS (MALDI-TOF or ESI) for molecular weight validation. Ensure sample purity via HPLC, and calibrate instruments using porphyrin standards. Reference peer-reviewed protocols for reproducibility .
  • Safety Note : Follow lab regulations for handling corrosive solvents (e.g., HCl in synthesis) and use PPE as mandated .

Q. How can researchers design controlled experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffer systems (pH 2–12) and thermal cyclers (25–80°C). Monitor degradation via time-resolved UV-Vis spectroscopy and HPLC. Include triplicate samples and statistical analysis (e.g., ANOVA) to validate trends. Recent studies (post-2015) should inform baseline parameters .

Advanced Research Questions

Q. How can contradictions in photodynamic therapy (PDT) efficacy data for this compound be resolved?

  • Methodological Answer : Perform comparative studies isolating variables like light dosage, cellular uptake efficiency, and reactive oxygen species (ROS) quantification. Use standardized cell lines (e.g., HeLa) and cross-validate with in vivo models. Meta-analyses of conflicting datasets can identify methodological disparities (e.g., excitation wavelengths, solvent interactions) .

Q. What advanced computational approaches complement experimental data for elucidating the compound’s electronic structure and binding mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals and predict absorption spectra. Validate simulations with experimental cyclic voltammetry to assess redox potentials. Collaborative interdisciplinary frameworks (chemistry + biophysics) enhance mechanistic insights .

Q. How should researchers address discrepancies in reported singlet oxygen quantum yields (ΦΔ) for this porphyrin derivative?

  • Methodological Answer : Standardize ΦΔ measurements using chemical actinometry (e.g., 1,3-diphenylisobenzofuran as a trap) under identical light sources and solvent conditions. Publish raw datasets and calibration curves to enable cross-lab reproducibility audits .

Q. What strategies are effective for integrating this compound into hybrid nanomaterials for targeted drug delivery?

  • Methodological Answer : Functionalize porphyrin carboxyl groups with amine-terminated nanoparticles (e.g., mesoporous silica) via EDC/NHS coupling. Characterize conjugation efficiency using FT-IR and TEM. In vitro assays should assess release kinetics under tumor-mimicking conditions (e.g., pH 5.5) .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed articles from journals like Journal of Porphyrins and Phthalocyanines or ACS Applied Materials & Interfaces. Avoid non-academic sources (e.g., vendor websites) .
  • Data Validation : Use open-source tools (e.g., Python’s SciPy) for statistical analysis and share code repositories to enhance transparency .
  • Safety Compliance : Adhere to institutional chemical hygiene plans, especially when handling light-sensitive porphyrins or toxic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.